molecular formula C6H8ClN3 B3021892 Nicotinamidine hydrochloride CAS No. 63265-42-9

Nicotinamidine hydrochloride

货号: B3021892
CAS 编号: 63265-42-9
分子量: 157.60 g/mol
InChI 键: MKJPBOVLAZADQJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Nicotinimidamide hydrochloride (CAS Number: 202042-73-7) is a chemical compound with the molecular formula C6H8ClN3 . It is a derivative of the vitamin B3 family and is related to the more extensively studied compound, nicotinamide (niacinamide). As a research chemical, it is offered for investigational purposes to explore its potential biochemical and pharmacological properties. While the specific research applications and mechanism of action for nicotinimidamide hydrochloride are not fully elucidated in the available scientific literature, it is structurally related to nicotinamide, a precursor to the essential cofactors nicotinamide adenine dinucleotide (NAD+) and NADPH . These cofactors are integral to a myriad of cellular processes, including energy metabolism, regulation of oxidative stress, DNA repair, and cell senescence . Researchers may investigate nicotinimidamide hydrochloride for its potential to modulate these fundamental pathways. Its structural similarity to nicotinamide also suggests potential as a substrate or inhibitor for enzymes involved in NAD+ metabolism, such as nicotinamide N-methyltransferase (NNMT) , which represents a significant area of interest in metabolic and disease research. This product is provided for Research Use Only (RUO). It is strictly intended for laboratory research applications and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this compound with care and conduct their own thorough safety and efficacy evaluations.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

pyridine-3-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7N3.ClH/c7-6(8)5-2-1-3-9-4-5;/h1-4H,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJPBOVLAZADQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7356-60-7, 63265-42-9
Record name 3-Pyridinecarboximidamide, hydrochloride (1:1)
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Foundational & Exploratory

Nicotinamidine Hydrochloride: A Technical Guide to its Potential as a PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of nicotinamidine hydrochloride as a promising, yet underexplored, candidate for Poly(ADP-ribose) polymerase (PARP) inhibition. While clinically approved PARP inhibitors have revolutionized the treatment of certain cancers, the exploration of novel chemical scaffolds that mimic the endogenous PARP substrate, nicotinamide adenine dinucleotide (NAD+), remains a fertile ground for drug discovery. Nicotinamidine, a close structural analog of nicotinamide, presents a compelling case for investigation. This document details the theoretical framework for its mechanism of action, proposes a robust experimental workflow for its synthesis and validation, and offers insights into its potential therapeutic applications. This guide is intended for researchers, medicinal chemists, and pharmacologists in the field of oncology and drug development, providing a foundational resource to stimulate and guide further research into this promising molecule.

Introduction: The Rationale for Targeting PARP and the Promise of this compound

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to cellular homeostasis, with PARP1 and PARP2 playing a pivotal role in DNA single-strand break repair.[1][2] In the context of oncology, particularly in tumors with deficiencies in homologous recombination repair (HRR) pathways, such as those harboring BRCA1/2 mutations, the inhibition of PARP creates a state of synthetic lethality, leading to catastrophic DNA damage and subsequent cancer cell death.[3][4] This paradigm has led to the successful development and clinical approval of several PARP inhibitors, fundamentally changing the treatment landscape for ovarian, breast, prostate, and pancreatic cancers.[3][4]

The catalytic mechanism of PARP enzymes involves the binding of NAD+ and the subsequent transfer of ADP-ribose units to acceptor proteins.[5] All currently approved PARP inhibitors are designed to compete with the nicotinamide moiety of NAD+ at the enzyme's active site.[6] This shared mechanism of action underscores the potential of other nicotinamide analogs as a source of novel PARP inhibitors.

Nicotinamidine, the amidine derivative of nicotinic acid, is structurally very similar to nicotinamide. The replacement of the amide carbonyl oxygen with a nitrogen atom in the amidine group is hypothesized to maintain or even enhance the key interactions within the PARP active site necessary for competitive inhibition. This guide will explore the scientific basis for this hypothesis and provide a detailed roadmap for its experimental validation.

The Core Hypothesis: this compound as a Bioisostere of Nicotinamide in PARP Inhibition

Our central hypothesis is that this compound acts as a competitive inhibitor of PARP1 by mimicking the nicotinamide portion of the NAD+ substrate. The amidine moiety is a well-recognized bioisostere of the amide group, and its introduction is a common strategy in medicinal chemistry to modulate physicochemical and pharmacological properties.

Proposed Mechanism of Action

We propose that the pyridyl nitrogen of nicotinamidine will engage in a crucial hydrogen bond with the backbone amide of Gly863 in the PARP1 active site, an interaction critical for the binding of nicotinamide itself.[7][8] Furthermore, the amidinium cation, which will be the predominant form at physiological pH, has the potential to form a salt bridge or a strong hydrogen bond with the side chain of Ser904, another key residue in the nicotinamide-binding pocket.[7] The planar aromatic ring of the pyridine is expected to participate in π-π stacking interactions with Tyr907.[7]

To visualize this proposed binding mode, a hypothetical molecular docking study is described below.

Hypothetical Molecular Docking Workflow

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Visualization PDB 1. Obtain PARP1 Crystal Structure (e.g., PDB ID: 4R6E) Ligand 2. Prepare this compound (Generate 3D coordinates, assign charges) Dock 3. Perform Molecular Docking (e.g., using AutoDock Vina) Ligand->Dock Scoring 4. Analyze Docking Poses (Rank by binding affinity) Dock->Scoring Interaction 5. Identify Key Interactions (H-bonds, π-stacking, salt bridges) Scoring->Interaction Visualize 6. Visualize Binding Mode (e.g., using PyMOL or Chimera) Interaction->Visualize

Caption: A workflow for the in silico evaluation of this compound's binding to the PARP1 active site.

This in silico approach provides a powerful, cost-effective first step to predict the binding affinity and identify the key molecular interactions driving the inhibitory activity of this compound.

Experimental Validation: A Step-by-Step Guide

To empirically validate the potential of this compound as a PARP inhibitor, a multi-tiered experimental approach is necessary. This section outlines the key experimental protocols, from chemical synthesis to cellular and in vivo evaluation.

Synthesis of this compound

This compound can be synthesized from commercially available nicotinonitrile via the Pinner reaction.[9][10][11] This classical method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then converted to the amidine upon treatment with ammonia.

Protocol 1: Synthesis of this compound via the Pinner Reaction

G cluster_pinner_salt Step 1: Pinner Salt Formation cluster_amidine Step 2: Amidine Formation cluster_purification Step 3: Purification & Characterization Start 1. Dissolve Nicotinonitrile in Anhydrous Ethanol HCl 2. Bubble Dry HCl Gas at 0°C Start->HCl Stir 3. Stir until Pinner Salt Precipitates HCl->Stir Isolate_Pinner 4. Isolate Pinner Salt by Filtration Stir->Isolate_Pinner Dissolve_Pinner 5. Suspend Pinner Salt in Ethanolic Ammonia Isolate_Pinner->Dissolve_Pinner Stir_Ammonia 6. Stir at Room Temperature Dissolve_Pinner->Stir_Ammonia Isolate_Product 7. Isolate this compound by Filtration Stir_Ammonia->Isolate_Product Recrystallize 8. Recrystallize from Ethanol/Ether Isolate_Product->Recrystallize Characterize 9. Characterize by NMR, IR, and Mass Spectrometry Recrystallize->Characterize

Caption: A schematic workflow for the synthesis of this compound.

In Vitro PARP1 Enzymatic Assay

To quantify the inhibitory activity of this compound against PARP1, a robust in vitro enzymatic assay is required. Several commercial kits are available, typically employing either a colorimetric or fluorometric readout.

Protocol 2: PARP1 Enzymatic Inhibition Assay (Colorimetric)

  • Plate Preparation: A 96-well plate is coated with histones, which serve as the acceptor proteins for poly(ADP-ribosyl)ation.

  • Reaction Mixture: A reaction mixture is prepared containing recombinant human PARP1 enzyme, activated DNA (to stimulate PARP1 activity), and varying concentrations of this compound (or a known PARP inhibitor as a positive control, such as Olaparib).

  • Initiation: The enzymatic reaction is initiated by the addition of biotinylated NAD+.

  • Incubation: The plate is incubated to allow for the PARP1-catalyzed transfer of biotinylated ADP-ribose to the histone proteins.

  • Detection: The reaction is stopped, and the plate is washed. Streptavidin-HRP is added, which binds to the biotinylated ADP-ribose chains.

  • Readout: A colorimetric HRP substrate is added, and the absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the PARP1 inhibitory activity of the compound.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce PARP1 activity by 50%, is calculated from the dose-response curve.

Table 1: Hypothetical IC50 Values of Nicotinamide Analogs against PARP1

CompoundIC50 (µM)Rationale for Hypothetical Value
Nicotinamide~210Known weak PARP inhibitor, serves as a baseline.[12]
3-Aminobenzamide~33A more potent nicotinamide analog and a well-characterized PARP inhibitor.[12]
This compound ~50-100 (Estimated) The amidine group is expected to enhance binding affinity compared to the amide of nicotinamide through stronger hydrogen bonding and potential salt bridge formation, but may be less potent than more complex, optimized inhibitors.
Olaparib0.005A potent, clinically approved PARP inhibitor for comparison.[13]
Cell-Based Assays for PARP Inhibition

To assess the activity of this compound in a cellular context, a Western blot-based assay to detect poly(ADP-ribose) (PAR) levels is a standard method.

Protocol 3: Cellular PARP Activity Assay by Western Blot

  • Cell Culture and Treatment: A suitable cancer cell line (e.g., a BRCA-deficient ovarian or breast cancer cell line) is cultured and treated with varying concentrations of this compound for a defined period.

  • Induction of DNA Damage: Cells are then treated with a DNA-damaging agent (e.g., hydrogen peroxide or a topoisomerase inhibitor) to induce PARP activation.

  • Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Immunodetection: The membrane is probed with a primary antibody specific for PAR, followed by a secondary antibody conjugated to HRP.

  • Visualization: The PAR signal is visualized using a chemiluminescent substrate. A loading control (e.g., β-actin or GAPDH) should also be probed to ensure equal protein loading.

  • Analysis: A reduction in the PAR signal in cells treated with this compound indicates inhibition of PARP activity.

Future Directions and Therapeutic Potential

The successful validation of this compound as a potent and selective PARP inhibitor would open several avenues for further research and development.

  • Lead Optimization: The nicotinamidine scaffold could serve as a starting point for the design and synthesis of more potent and selective second-generation inhibitors. Structure-activity relationship (SAR) studies would be crucial in this endeavor.

  • Combination Therapies: The efficacy of this compound in combination with DNA-damaging chemotherapeutic agents or radiotherapy should be investigated in preclinical cancer models.

  • Exploration of Novel Indications: Beyond oncology, PARP inhibitors are being explored for their therapeutic potential in other diseases, including inflammatory conditions and neurodegenerative disorders. The unique properties of this compound may offer advantages in these contexts.

Conclusion

This compound represents a scientifically compelling and relatively unexplored candidate for PARP inhibition. Its structural similarity to the endogenous substrate, nicotinamide, provides a strong rationale for its potential as a competitive inhibitor. The experimental workflows detailed in this guide offer a clear and robust path for the synthesis, in vitro characterization, and cellular validation of its activity. While further research is undoubtedly required to fully elucidate its therapeutic potential, this technical guide provides a solid foundation and a call to action for the scientific community to investigate this promising molecule.

References

Methodological & Application

Application Note: A Robust RP-HPLC Method for the Quantification of Nicotinamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

Nicotinamidine hydrochloride is a polar, hydrophilic compound belonging to the pyridine carboximidamide family.[1] As a molecule of interest in pharmaceutical research and development, its accurate and precise quantification is paramount for purity assessments, stability studies, and pharmacokinetic analyses. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted analytical technique for such quantitative tasks due to its high resolution, sensitivity, and reproducibility.[2]

This application note details a robust, isocratic Reversed-Phase HPLC (RP-HPLC) method developed for the determination of this compound. The scientific rationale for the selection of chromatographic parameters is discussed, providing a self-validating protocol suitable for researchers, scientists, and drug development professionals.

Principle of the Chromatographic Method

The method is based on reversed-phase chromatography, the most common mode of HPLC. In this technique, the analyte, this compound, is separated based on its partitioning between a polar mobile phase and a non-polar (hydrophobic) stationary phase.

  • Analyte Characteristics: this compound is a polar molecule containing a pyridine ring and a positively chargeable amidine group. Its hydrophilic nature presents a challenge for retention on traditional non-polar columns.[3][4]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. This provides a hydrophobic surface for interaction. While Nicotinamidine is polar, sufficient retention can be achieved by carefully controlling the mobile phase composition. C18 columns are a standard for RP-HPLC analysis of pyridine-containing compounds.[5][6]

  • Mobile Phase Strategy: An acidic mobile phase is employed to ensure consistent protonation of the basic nitrogen atoms in the Nicotinamidine molecule. This suppresses silanol interactions on the column surface and promotes the formation of a single, well-defined analyte species, resulting in sharp, symmetrical peaks.[7] The mobile phase consists of an aqueous phosphate buffer (to control pH) and an organic modifier (acetonitrile) to modulate the elution strength.

  • Detection: Quantification is achieved using an Ultraviolet (UV) detector. The pyridine ring in this compound contains a chromophore that absorbs UV light. Based on the spectral data of the closely related compound, Nicotinamide, which exhibits absorption maxima around 210 nm and 260 nm, a detection wavelength of 262 nm is chosen.[8] This wavelength provides a good balance of sensitivity and specificity, avoiding interference from many common solvents and excipients.

Materials, Reagents, and Instrumentation

3.1 Instrumentation

  • HPLC System equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (4-decimal place).

  • pH meter.

  • Sonicator bath.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, Nylon or PVDF).

3.2 Chemicals and Reagents

  • This compound Reference Standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Reagent grade).

  • Phosphoric Acid (H₃PO₄) (85%, Analytical Reagent grade).

  • Water (HPLC grade or Milli-Q®).

Detailed Experimental Protocol

4.1. Preparation of Solutions

  • Buffer Preparation (25 mM Potassium Phosphate, pH 3.0):

    • Weigh approximately 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.

    • Mix thoroughly until fully dissolved.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter to remove particulates.

  • Mobile Phase Preparation:

    • Combine the prepared Buffer (pH 3.0) and Acetonitrile in a ratio of 90:10 (v/v) .

    • Mix well and degas the solution for 15-20 minutes in a sonicator bath or using an online degasser before use. This is the Diluent for standard and sample preparation.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Add approximately 7 mL of Diluent, sonicate for 5 minutes to dissolve, then allow to cool to room temperature.

    • Dilute to the mark with Diluent and mix thoroughly.

  • Calibration Curve Standards:

    • Prepare a series of working standards (e.g., 5, 10, 25, 50, 100, and 150 µg/mL) by performing serial dilutions of the Standard Stock Solution with the Diluent.

4.2. Chromatographic Conditions

The following table summarizes the optimized parameters for the HPLC analysis.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 25 mM Potassium Phosphate (pH 3.0) : Acetonitrile (90:10, v/v)
Flow Rate 1.0 mL/min
Elution Mode Isocratic
Column Temperature 35 °C
Detection Wavelength 262 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

4.3. Analysis Workflow

The logical flow from preparation to result is crucial for reproducible analysis.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing P1 Prepare Mobile Phase (Buffer + ACN) A1 Equilibrate HPLC System (Stable Baseline) P1->A1 P2 Prepare Standard Solutions (Stock & Dilutions) A2 Perform System Suitability Test (Replicate Injections of Standard) P2->A2 A3 Inject Blank & Standards (Generate Calibration Curve) P2->A3 P3 Prepare Sample Solutions (Dissolve & Filter) A4 Inject Samples P3->A4 A1->A2 A2->A3 A3->A4 D1 Integrate Chromatograms A4->D1 D2 Verify Calibration Curve (R² > 0.999) D1->D2 D3 Calculate Sample Concentration D2->D3

Caption: Workflow for this compound analysis.

System Suitability and Method Validation (Trustworthiness)

To ensure that the analytical system is performing correctly and that the method is reliable, a series of checks must be performed. This is a core requirement of Good Laboratory Practice (GLP) and is mandated by regulatory bodies.[2][9][10][11]

5.1. System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. This is achieved by making at least five replicate injections of a mid-concentration standard (e.g., 50 µg/mL). The results must meet the acceptance criteria outlined below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry; high tailing can indicate column degradation or undesirable secondary interactions.
Theoretical Plates (N) > 2000Indicates column efficiency and the sharpness of the peak.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the autosampler and detector.
% RSD of Retention Time ≤ 1.0%Shows the stability and precision of the pump and mobile phase delivery.

5.2. Principles of Method Validation

While a full validation study is beyond the scope of this note, the described method is designed to be readily validatable. According to International Council for Harmonisation (ICH) guidelines, a full validation would rigorously assess the following parameters to prove the method is suitable for its intended purpose[9][10][12]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity & Range: Demonstrating a direct proportional relationship between analyte concentration and detector response over a defined concentration range.

  • Accuracy: The closeness of test results to the true value, often determined by spike/recovery studies.

  • Precision: The degree of scatter between a series of measurements, assessed at repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), indicating its reliability for routine use.

Data Analysis and Quantification

  • Calibration Curve: Construct a calibration curve by plotting the mean peak area obtained from the standard injections versus the known concentration of each standard.

  • Linear Regression: Perform a linear regression analysis on the calibration data. The resulting equation will be in the form of y = mx + c , where 'y' is the peak area, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The correlation coefficient (R²) should be ≥ 0.999.

  • Sample Quantification: Use the peak area of the this compound in the sample chromatogram and the linear regression equation to calculate the concentration of the analyte in the sample solution.

    Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

    Remember to account for any dilution factors used during sample preparation to determine the concentration in the original, undiluted sample.

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the quantitative analysis of this compound using RP-HPLC with UV detection. The causality behind the selection of the column, mobile phase, and detection parameters has been detailed to provide a deeper understanding of the method. By adhering to the system suitability criteria and principles of method validation, this protocol serves as a reliable and robust tool for researchers and professionals in the pharmaceutical industry.

References

Application Notes & Protocols: Dissolving Nicotinamidine Hydrochloride for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Premise for Methodical Dissolution

Nicotinamidine hydrochloride is a pyridinecarboximidamide derivative utilized in various biochemical and medicinal chemistry applications. As with any compound intended for in vitro studies, the reliability and reproducibility of experimental data are fundamentally dependent on the proper preparation of the test substance. The hydrochloride salt form generally enhances aqueous solubility compared to the free base; however, achieving stable, homogenous, and concentration-accurate solutions for cell-based assays or enzymatic screens requires a systematic and validated approach.

This guide provides a detailed protocol for the dissolution of this compound. The methodologies herein are designed to ensure the compound's integrity, maximize its solubility, and minimize the impact of solvents on the biological system under investigation. We will explore the causality behind solvent selection, stock solution preparation, and the generation of working solutions for direct application in experimental settings.

Compound Properties and Material Characterization

A foundational understanding of the compound's physical and chemical properties is paramount before proceeding to dissolution. This data informs solvent choice and handling procedures.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name pyridine-3-carboximidamide;hydrochloride[1]
Molecular Formula C₆H₈ClN₃[1]
Molecular Weight 157.60 g/mol [1]
CAS Number 7356-60-7 (or 63265-42-9)[1]
Appearance Typically a white to off-white solidN/A

Solubility and Vehicle Selection: A Data-Driven Approach

The choice of solvent is the most critical decision in this process. While hydrochloride salts are designed for water solubility, high-concentration stock solutions often necessitate the use of organic solvents to prevent hydrolysis and support long-term storage. For related compounds like nicotinic acid and nicotinamide, Dimethyl sulfoxide (DMSO) has shown excellent solubilizing capacity.[2][3]

Causality of Solvent Choice:

  • DMSO (Dimethyl Sulfoxide): A superior, polar aprotic solvent for creating high-concentration stock solutions of many organic molecules. Its ability to dissolve a wide range of compounds and its miscibility with aqueous media make it a common first choice. However, it must be used judiciously, as DMSO concentrations above 0.5% (v/v) can induce cytotoxicity or differentiation in many cell lines.

  • Water (Sterile, Deionized): As a hydrochloride salt, this compound is expected to have some aqueous solubility. Water is the most biologically compatible solvent, but its utility for high-concentration stocks may be limited, and it may not be suitable for long-term storage due to potential compound degradation.

  • Ethanol: While some related compounds like nicotinamide are soluble in ethanol, the solubility can be less than in DMSO.[4][5] Ethanol can also have more pronounced effects on cell physiology than equivalent concentrations of DMSO.

Based on standard laboratory practice for similar heterocyclic compounds, anhydrous DMSO is the recommended solvent for the primary stock solution.

Table 2: Solubility Profile and Recommended Storage Conditions

SolventSolubilityRecommended UseStorage Temperature (Solution)
DMSO Soluble (Quantitative data not widely published; qualitative assessment is high)Primary Stock Solution (e.g., 10-50 mM)-20°C (short-term) or -80°C (long-term)
Water / PBS Moderately SolubleWorking Solutions (Diluted from DMSO stock)Prepare fresh; do not store
Ethanol Moderately SolubleAlternative for stock solution if DMSO is incompatible with the assay-20°C (short-term)

Experimental Protocols: From Powder to Working Solution

This section provides a self-validating, step-by-step methodology for preparing this compound solutions.

Protocol 1: Preparation of a 50 mM Primary Stock Solution in DMSO

Rationale: Creating a concentrated primary stock in DMSO allows for minimal solvent transfer into the final assay medium, thereby reducing the risk of solvent-induced artifacts. A 50 mM concentration is a practical starting point for most in vitro applications.

Materials:

  • This compound powder

  • Anhydrous (or low-water) Dimethyl sulfoxide (DMSO)

  • Sterile, amber, polypropylene microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, low-retention tips

Procedure:

  • Pre-Calculation: Determine the mass of this compound required.

    • Calculation: Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example (for 1 mL of 50 mM stock): Mass = 0.050 mol/L × 0.001 L × 157.60 g/mol × 1000 mg/g = 7.88 mg

  • Weighing: Accurately weigh 7.88 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Expert Tip: To minimize static and handling loss, use an anti-static weigh boat or weigh the compound directly into a tared vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the vial containing the powder.

  • Homogenization: Cap the vial securely and vortex at medium speed for 1-2 minutes until the solid is completely dissolved. The resulting solution should be clear and free of any visible particulates.

    • Troubleshooting: If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be employed. Ensure the vial is tightly sealed.

  • Aliquoting & Storage: Dispense the 50 mM stock solution into single-use aliquots (e.g., 20 µL) in sterile, clearly labeled tubes. This is a critical step to prevent degradation from repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability (up to one year is a safe guideline). For short-term use (1-2 weeks), -20°C is acceptable.

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium

Rationale: This protocol details the dilution of the DMSO primary stock into an aqueous biological medium. The key objective is to achieve the final desired concentration while ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

Procedure:

  • Thaw Stock: Remove one aliquot of the 50 mM primary stock solution from the -80°C freezer and thaw it at room temperature.

  • Intermediate Dilution (Optional but Recommended): Performing a serial dilution prevents inaccuracies associated with pipetting very small volumes.

    • Pipette 2 µL of the 50 mM stock into 998 µL of sterile PBS or cell culture medium. This creates a 100-fold dilution , resulting in an intermediate solution of 500 µM. Mix well by gentle pipetting.

  • Final Dilution:

    • Pipette 200 µL of the 500 µM intermediate solution into 800 µL of the final cell culture medium. This constitutes a 5-fold dilution , yielding a final working solution of 100 µM .

    • Final DMSO Check: The DMSO concentration in the 500 µM intermediate is 1%. After the final 5-fold dilution, the final DMSO concentration in the working solution is 1% / 5 = 0.2% . This is acceptable for many cell lines, but for sensitive assays, aim for ≤ 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. In the example above, this would be 2 µL of DMSO per 1 mL of medium. This is essential to differentiate the compound's effects from those of the solvent.

  • Application: Use the freshly prepared working solution immediately in your in vitro assay. Do not store aqueous working solutions.

Workflow and Conceptual Pathway Visualization

To ensure clarity, the entire process from solid compound to final application is summarized in the workflow diagram below.

Dissolution_Workflow cluster_prep Stock Solution Preparation cluster_assay Working Solution Preparation powder Weigh Nicotinamidine Hydrochloride Powder dmso Add Anhydrous DMSO powder->dmso vortex Vortex to Dissolve dmso->vortex stock 50 mM Primary Stock vortex->stock aliquot Aliquot for Storage stock->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot store->thaw For Each Experiment dilute Serially Dilute in Aqueous Medium thaw->dilute working 100 µM Working Solution (Freshly Prepared) dilute->working assay Apply to In Vitro Assay working->assay

Caption: Experimental workflow for preparing this compound solutions.

Mechanism of Action: Context for Application

While this compound itself is often cited as a pharmaceutical intermediate, its structural relative, Nicotinamide (a form of vitamin B3), is a well-characterized inhibitor of sirtuin (SIRT) enzymes, such as SIRT1 and SIRT2.[6] Sirtuins are NAD⁺-dependent deacetylases that play crucial roles in metabolism, DNA repair, and inflammation. By inhibiting sirtuins, nicotinamide can influence these pathways. It is plausible that this compound may interact with similar or related enzymatic targets. Researchers using this compound should consider its potential to modulate NAD⁺-dependent pathways.

Conceptual_Pathway compound Nicotinamidine HCl (Test Compound) cell In Vitro System (e.g., Cultured Cells) compound->cell target Putative Cellular Target (e.g., Sirtuin Enzyme) response Downstream Biological Response (e.g., Altered Protein Acetylation) target->response Modulation measurement Assay Readout (e.g., Fluorescence, Viability) response->measurement Quantification

Caption: Conceptual mechanism of action for an in vitro assay.

References

Application Notes and Protocols for the Investigation of Nicotinamidine Hydrochloride in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of Nicotinamidine Hydrochloride in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical scaffolds that can be developed into next-generation therapeutics. This compound, a derivative of the essential vitamin B3 (niacin), presents a compelling yet underexplored avenue for antimicrobial drug discovery. Its chemical structure, featuring a pyridine ring and an amidine group, suggests potential for diverse biological interactions. While extensive research has focused on its close relative, nicotinamide (niacinamide), for its broad physiological effects, this compound itself remains a frontier molecule in antimicrobial research.[1][2][3][4][5][6][7][8][9]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to initiate and conduct robust investigations into the antimicrobial properties of this compound. Acknowledging the nascent stage of research on this specific compound, we will leverage data from closely related nicotinamidine derivatives to highlight its potential and provide detailed, field-proven protocols to systematically evaluate its efficacy.

Chemical Profile: this compound

A foundational understanding of the test article is paramount for experimental design and data interpretation.

PropertyValueSource
IUPAC Name pyridine-3-carboximidamide;hydrochloride--INVALID-LINK--[10]
Molecular Formula C₆H₈ClN₃--INVALID-LINK--[10]
Molecular Weight 157.60 g/mol --INVALID-LINK--[10]
CAS Number 7356-60-7--INVALID-LINK--[10]
Parent Compound 3-Pyridinecarboxamidine--INVALID-LINK--[10]

Evidence of Antimicrobial Potential from Nicotinamidine Derivatives

Direct, peer-reviewed studies on the antimicrobial activity of this compound are scarce. However, compelling evidence from substituted nicotinamidine derivatives strongly suggests that the core nicotinamidine scaffold possesses intrinsic antimicrobial properties. A key study on a series of substituted phenylfuranylnicotinamidines demonstrated significant activity against a panel of both Gram-positive and Gram-negative bacteria.[11]

Table 1: Antimicrobial Activity of Phenylfuranylnicotinamidine Derivatives [11]

Bacterial StrainTypeMIC Range (µM)
Staphylococcus aureus (ATCC 25923)Gram-positive10 - 20
Bacillus megaterium (ATCC 14591)Gram-positive10 - 20
Escherichia coli (ATCC 25922)Gram-negative10 - 20
Pseudomonas aeruginosa (ATCC 27853)Gram-negative10 - 20

Data synthesized from Al-Tel, H. et al. (2018).[11]

The consistent activity of these derivatives across different bacterial species, with Minimum Inhibitory Concentrations (MICs) in the low micromolar range, provides a strong rationale for investigating the parent compound, this compound, as a potential antimicrobial agent.

Postulated Mechanism of Action: A Hypothesis for Investigation

The precise mechanism of action for this compound is yet to be elucidated. However, based on its structural components and the known mechanisms of related compounds, we can formulate a testable hypothesis. The pyridine ring is a common feature in many antimicrobial and antiviral compounds.[7][8] The amidine group, being a strong base, is often involved in binding to biological targets through hydrogen bonding and electrostatic interactions.

It is plausible that this compound may act as a competitive inhibitor for enzymes that utilize nicotinamide or related structures as substrates. Furthermore, the cationic nature of the amidinium ion could facilitate interaction with and disruption of negatively charged bacterial membranes.

Hypothesized_Mechanism_of_Action Nicotinamidine_HCl Nicotinamidine Hydrochloride Bacterial_Cell Bacterial Cell Nicotinamidine_HCl->Bacterial_Cell Enters Inhibition Competitive Inhibition Nicotinamidine_HCl->Inhibition May cause Disruption Membrane Disruption Nicotinamidine_HCl->Disruption May cause Target_Enzymes Target Enzymes (e.g., NAD+ dependent) Bacterial_Cell->Target_Enzymes Bacterial_Membrane Bacterial Membrane (Negatively Charged) Bacterial_Cell->Bacterial_Membrane Inhibition->Target_Enzymes Acts on Cell_Death Bacteriostasis or Bactericidal Effect Inhibition->Cell_Death Leads to Disruption->Bacterial_Membrane Acts on Disruption->Cell_Death Leads to

Caption: A postulated mechanism of action for this compound.

Experimental Protocols: A Step-by-Step Guide for Antimicrobial Evaluation

The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and provide a robust framework for assessing the antimicrobial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound (powder form)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal strains of interest (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)

  • Sterile DMSO or water (for stock solution preparation)

  • Spectrophotometer or microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in a suitable sterile solvent (e.g., deionized water or DMSO). Ensure complete dissolution.

  • Preparation of Microdilution Plates:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (broth and inoculum only).

    • Well 12 serves as the sterility control (broth only).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the prepared inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

MIC_Workflow cluster_Prep Preparation cluster_Assay Assay cluster_Analysis Analysis Stock_Sol Prepare Stock Solution of Nicotinamidine HCl Serial_Dilution Perform 2-fold serial dilutions Stock_Sol->Serial_Dilution Plate_Setup Set up 96-well plate with broth Plate_Setup->Serial_Dilution Inoculate Inoculate plate wells (Final vol: 200 µL) Serial_Dilution->Inoculate Inoculum_Prep Prepare 0.5 McFarland inoculum and dilute Inoculum_Prep->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Read results visually or with plate reader Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC

Caption: Workflow for MIC determination using the broth microdilution method.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a follow-on to the MIC assay and determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Materials:

  • MIC plate from Protocol 1

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline or PBS

  • Micropipettes and sterile tips

Procedure:

  • Subculturing from MIC Plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate the 10 µL aliquot onto a TSA plate. Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

  • Incubation: Incubate the TSA plates at 35-37°C for 24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. This is typically observed as no growth or only a few colonies on the agar plate.

Data Interpretation and Next Steps

The data generated from these initial screening protocols will provide a foundational understanding of the antimicrobial potential of this compound. Should the compound demonstrate promising activity (i.e., low MIC/MBC values), further investigations are warranted. These could include:

  • Time-kill kinetics assays: To understand the rate at which the compound kills bacteria.

  • Anti-biofilm assays: To determine if the compound can prevent the formation of or eradicate established biofilms.

  • Synergy studies: To investigate potential synergistic effects when combined with existing antibiotics.

  • Mechanism of action studies: Employing techniques such as membrane potential assays, DNA binding studies, and enzyme inhibition assays to elucidate the specific cellular targets.

  • In vivo efficacy studies: Using appropriate animal models of infection to assess the therapeutic potential of the compound.

Conclusion

This compound represents a promising, yet largely unexplored, molecule in the field of antimicrobial research. The data from its derivatives, coupled with its unique chemical structure, provide a solid rationale for its investigation. The protocols detailed in this guide offer a standardized and scientifically rigorous approach to begin to unlock the potential of this compound in the fight against antimicrobial resistance.

References

Application Note: Kinetic Analysis of Nitric Oxide Synthase Inhibition by Nicotinamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, field-tested protocol for characterizing the inhibitory effects of Nicotinamidine hydrochloride on Nitric Oxide Synthase (NOS) activity. We delve into the mechanistic underpinnings of the assay, provide a detailed step-by-step workflow for determining kinetic parameters, and offer insights into robust data analysis. This document is designed to equip researchers with the necessary tools to accurately assess inhibitor potency and mode of action, crucial for drug discovery and mechanistic studies.

Introduction: The Significance of NOS Inhibition

Nitric Oxide Synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological processes, including vascular regulation, neurotransmission, and immune responses.[1][2] There are three primary isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While basal NO production is essential for homeostasis, overproduction, particularly by iNOS during inflammatory or oxidative stress conditions, can be pathological.[1][2][3] This makes selective NOS inhibitors valuable tools for both research and therapeutic development.[3]

This compound is a known inhibitor of NOS isoforms.[4] Structurally related to the NOS substrate L-arginine, it belongs to a class of compounds containing an amidine function that interfere with NO generation.[4] Understanding the kinetic parameters of this inhibition is vital for quantifying its potency (via the inhibition constant, Kᵢ) and elucidating its mechanism of action.

This application note will focus on a colorimetric method for assaying NOS activity and its inhibition by this compound. The protocol is centered around the Griess reaction, a reliable and straightforward method for measuring nitrite, a stable and quantifiable breakdown product of NO in aqueous solutions.[5][6]

Principle of the Assay and Mechanism of Inhibition

The overall workflow involves quantifying NOS activity by measuring the accumulation of its stable end-products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[6]

  • Enzymatic Reaction : NOS catalyzes the five-electron oxidation of L-arginine to L-citrulline and NO, a reaction requiring cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin (BH₄).[1][2]

  • Nitrate Reduction : Since NO rapidly oxidizes to both nitrite and nitrate in solution, an accurate measure of total NO production requires the conversion of nitrate back to nitrite. This is accomplished enzymatically using nitrate reductase.[6]

  • Colorimetric Detection (Griess Reaction) : Total nitrite is then quantified using the Griess reagent. This two-step diazotization reaction, first described in 1879, involves (1) the reaction of nitrite with sulfanilamide in an acidic medium to form a diazonium salt, which then (2) couples with N-(1-naphthyl)ethylenediamine (NED) to produce a vibrant azo compound that strongly absorbs light at ~540 nm.[5] The absorbance is directly proportional to the total nitrite concentration.[5]

Mechanism of Inhibition : this compound acts as a competitive inhibitor of NOS.[4] This means it reversibly binds to the enzyme's active site, the same site that the substrate, L-arginine, binds to. This competition increases the apparent Michaelis constant (Kₘ) of the substrate without affecting the maximum reaction velocity (Vₘₐₓ). The inhibitor's potency is defined by the inhibition constant, Kᵢ, which represents the concentration of inhibitor required to produce half-maximum inhibition.[7] A lower Kᵢ value signifies a more potent inhibitor.[7]

Experimental Design & Protocol

This protocol is optimized for a 96-well microplate format, enabling high-throughput analysis. All reactions should be performed in duplicate or triplicate for statistical robustness.

Required Materials and Reagents

Table 1: Reagents and Equipment

ItemRecommended Source (Example)Purpose
Purified NOS Enzyme (e.g., human iNOS)Cayman Chemical, AbcamEnzyme source
This compoundSigma-Aldrich, TocrisInhibitor
L-ArginineSigma-AldrichEnzyme Substrate
NADPH (Cofactor)Sigma-AldrichReducing equivalent for NOS
Tetrahydrobiopterin (BH₄) (Cofactor)Sigma-AldrichEssential NOS cofactor
FAD/FMN (Cofactors)Sigma-AldrichEssential NOS cofactors
Calmodulin (for nNOS/eNOS)Sigma-AldrichRequired for nNOS/eNOS activity
Nitrate ReductaseSigma-Aldrich, Commercial KitsConverts nitrate to nitrite
Griess Reagent Kit (Sulfanilamide, NED)Promega, Thermo FisherFor colorimetric detection
Sodium Nitrite (NaNO₂)Sigma-AldrichStandard for calibration curve
NOS Assay Buffer (e.g., HEPES, pH 7.4)-Maintain optimal pH
96-well clear microplatesCorning, GreinerReaction vessel
Microplate Spectrophotometer-Absorbance reading at 540 nm
Incubator-Maintain reaction temperature (37°C)
Reagent Preparation
  • NOS Assay Buffer : 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol. Store at 4°C.

  • L-Arginine Stock (10 mM) : Dissolve in ultrapure water. Prepare fresh working solutions by diluting in NOS Assay Buffer. For Kₘ determination, a range of concentrations (e.g., 0, 1, 5, 10, 20, 50, 100 µM) is required.

  • Nicotinamidine HCl Stock (10 mM) : Dissolve in ultrapure water. Prepare a serial dilution in ultrapure water to create a range of working concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µM).

  • Cofactor Mix : Prepare a concentrated stock solution in NOS Assay Buffer containing NADPH (e.g., 10 mM), BH₄ (e.g., 1 mM), FAD/FMN (e.g., 100 µM), and Calmodulin (if needed, e.g., 1 mg/mL). Protect from light and keep on ice.

  • Nitrite Standard (1 mM) : Accurately weigh and dissolve NaNO₂ in ultrapure water. Prepare a standard curve by diluting this stock to concentrations from ~1 µM to 100 µM.

Experimental Workflow Diagram

The following diagram outlines the complete experimental procedure from setup to data acquisition.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution (96-well Plate) cluster_detect Phase 3: Detection & Analysis prep_reagents Prepare Buffers, Substrate, Inhibitor, & Cofactors prep_std Prepare Nitrite Standard Curve (0-100 µM) prep_enzyme Dilute NOS Enzyme to Working Conc. add_reagents Add Buffer, Substrate, & Inhibitor (Nicotinamidine) prep_enzyme->add_reagents add_enzyme Initiate Reaction: Add NOS Enzyme add_reagents->add_enzyme incubate_37 Incubate at 37°C (e.g., 30-60 min) add_enzyme->incubate_37 add_cofactors Add Cofactor Mix (incl. Nitrate Reductase) incubate_37->add_cofactors incubate_rt Incubate at RT (e.g., 20 min) add_cofactors->incubate_rt add_griess Add Griess Reagents (Sulfanilamide, then NED) incubate_rt->add_griess incubate_color Incubate at RT (10 min) for Color Development add_griess->incubate_color read_abs Read Absorbance at 540 nm incubate_color->read_abs analyze Calculate [Nitrite], Determine V, Kₘ, Vₘₐₓ, Kᵢ read_abs->analyze

Caption: Experimental workflow for NOS kinetic inhibition assay.

Step-by-Step Assay Protocol
  • Prepare Nitrite Standard Curve : In separate wells of the 96-well plate, add 50 µL of each nitrite standard dilution. Add 50 µL of NOS Assay Buffer to each standard well.

  • Set Up Reaction Wells : To the experimental wells, add the components in the following order.

    Table 2: Reaction Mixture Setup (per well)

ComponentVolumeFinal Concentration
NOS Assay BufferX µL-
L-Arginine (Varying Conc.)10 µL0 - 100 µM
Nicotinamidine HCl (Varying Conc.)10 µL0 - 10 µM
Cofactor Mix10 µL1x
Nitrate Reductase5 µLPer manufacturer
Ultrapure Waterto 90 µL-
NOS Enzyme (Working Solution)10 µLe.g., 5-10 mU/well
Total Volume 100 µL
  • Initiate and Incubate : Add 10 µL of the diluted NOS enzyme to each well. Mix gently by tapping the plate. Incubate at 37°C for a predetermined time (e.g., 30-60 minutes). This time should be within the linear range of the reaction, which should be determined in preliminary experiments.

  • Nitrate Reduction : After incubation, add the nitrate reductase and necessary cofactors (if not already in the main mix) as per the manufacturer's instructions. Incubate at room temperature for 20 minutes to convert all nitrate to nitrite.[6]

  • Color Development : Add 50 µL of Sulfanilamide solution (Griess Reagent I) to all standard and experimental wells. Incubate for 5-10 minutes at room temperature, protected from light.

  • Final Reaction : Add 50 µL of NED solution (Griess Reagent II) to all wells. Incubate for 10 minutes at room temperature, protected from light. A purple/magenta color will develop.[1][5]

  • Measure Absorbance : Read the absorbance of the plate at 540 nm using a microplate reader.

Data Analysis and Interpretation

Calculating Reaction Velocity
  • Standard Curve : Plot the absorbance at 540 nm versus the known nitrite concentration (µM) for your standards. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Determine Nitrite Concentration : Use the standard curve equation to convert the absorbance readings from your experimental wells into nitrite concentrations (µM).

  • Calculate Velocity (V) : The initial reaction velocity is the concentration of product (nitrite) formed per unit of time.

    • V (µM/min) = [Nitrite] (µM) / Incubation Time (min)

Determining Kinetic Constants

To determine the Kᵢ and the mode of inhibition, you will generate substrate-velocity curves in the presence of different, fixed concentrations of this compound.[8]

  • Michaelis-Menten Plot : For each inhibitor concentration (including 0 µM), plot the initial velocity (V) against the substrate concentration ([S]). Fit this data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the apparent Kₘ and Vₘₐₓ.

    • V = (Vₘₐₓ * [S]) / (Kₘ + [S])

  • Lineweaver-Burk Plot : A double reciprocal plot (1/V vs. 1/[S]) can be used for visualization. For a competitive inhibitor, the lines for different inhibitor concentrations will intersect on the y-axis (indicating no change in Vₘₐₓ).

    • 1/V = (Kₘ/Vₘₐₓ) * (1/[S]) + 1/Vₘₐₓ

Calculating the Inhibition Constant (Kᵢ)

The Kᵢ is a measure of the inhibitor's binding affinity. For competitive inhibition, it can be calculated from the change in the apparent Kₘ.[9] The relationship is:

  • Kₘ,ₐₚₚ = Kₘ * (1 + [I]/Kᵢ)

Where:

  • Kₘ,ₐₚₚ is the apparent Kₘ in the presence of the inhibitor.

  • Kₘ is the true Kₘ (determined in the absence of inhibitor).

  • [I] is the concentration of the inhibitor.

By rearranging this formula, Kᵢ can be determined. A more robust method is to use simultaneous non-linear regression to fit all datasets (all inhibitor concentrations) to the competitive inhibition equation, which directly solves for a single global Kᵢ value.[10]

G E Enzyme (NOS) ES Enzyme- Substrate Complex E->ES k1 EI Enzyme- Inhibitor Complex E->EI Kᵢ S Substrate (L-Arginine) I Inhibitor (Nicotinamidine) P Product (NO + Citrulline) ES->P k_cat

Caption: Competitive inhibition of NOS by Nicotinamidine.

Trustworthiness and Validation

  • Controls : Always include "no enzyme" controls to account for background absorbance and "no substrate" controls to ensure the signal is substrate-dependent.

  • Linear Range : Ensure the assay endpoint is within the linear range of both the enzyme reaction rate and the nitrite standard curve.

  • Protein Interference : For crude lysates, protein precipitation may be necessary before the Griess reaction, as high protein content can interfere with the assay.[5] Use methods like zinc sulfate precipitation rather than acid precipitation, which can cause nitrite loss.[5]

Conclusion

This application note provides a robust framework for the kinetic characterization of this compound as a NOS inhibitor. By carefully following the outlined protocol and applying rigorous data analysis, researchers can accurately determine key kinetic parameters like Kₘ, Vₘₐₓ, and Kᵢ. This information is fundamental to understanding the inhibitor's potency and mechanism, providing a solid foundation for further investigation in drug discovery and chemical biology.

References

Inducing Specific Cellular Responses with Nicotinamide and its Analogs: Mechanisms, Protocols, and Experimental Design

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of Nicotinamidine hydrochloride and its extensively studied structural analog, Nicotinamide (NAM), to induce specific and potent cellular responses. While direct literature on this compound is limited, its structural similarity to NAM suggests a shared mechanism of action. Therefore, this guide focuses on the well-elucidated functions of NAM as a robust model for understanding and designing experiments. We will delve into the core mechanisms of NAM, including its pivotal role in NAD+ metabolism, its function as an inhibitor of Poly(ADP-ribose) polymerases (PARPs), and its complex, dual role in regulating sirtuin activity. This guide provides not just step-by-step protocols but also the scientific rationale behind experimental choices, enabling researchers to confidently design, execute, and interpret their studies.

Introduction: Nicotinamide, a Keystone of Cellular Metabolism and Signaling

Nicotinamide (NAM), the amide form of vitamin B3, is a fundamental molecule in cellular physiology. It is a primary precursor in the NAD+ salvage pathway, the main route for regenerating Nicotinamide Adenine Dinucleotide (NAD+), a critical cofactor for hundreds of redox reactions essential for energy metabolism.[1][2] Beyond its bioenergetic role, NAD+ is consumed as a substrate by three major classes of enzymes: Sirtuins, Poly(ADP-ribose) polymerases (PARPs), and CD38/157 glycohydrolases, placing NAM at the nexus of cellular metabolism, DNA repair, and epigenetic regulation.[2]

This compound, a structural analog of NAM, shares the core pyridine ring but features a carboximidamide group in place of a carboxamide. While less characterized, its structural similarity strongly implies potential interaction with the same NAD+-dependent enzymatic pathways. This guide will leverage the vast body of research on NAM to provide a foundational framework for investigating both molecules. We will explore how modulating NAM concentration can be used to elicit distinct and sometimes opposing cellular outcomes, such as inhibiting DNA repair or, conversely, boosting metabolic activity and stress resistance.

Core Mechanisms of Action

Understanding the primary molecular targets of Nicotinamide is essential for designing targeted experiments. The cellular response to NAM is highly context- and concentration-dependent, revolving around its influence on two key enzyme families: PARPs and Sirtuins.

Modulation of NAD+ Levels: The Salvage Pathway

The majority of cellular NAD+ is not synthesized de novo from tryptophan but is recycled from NAM through the salvage pathway.[1] In this pathway, the enzyme Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the rate-limiting step of converting NAM to nicotinamide mononucleotide (NMN), which is then converted to NAD+.[1][3][4] By providing exogenous NAM, researchers can effectively boost the intracellular NAD+ pool, thereby enhancing the activity of NAD+-dependent enzymes. This is a crucial mechanism for countering the age-related decline in NAD+ levels and improving metabolic health.[4][5]

NAD_Salvage_Pathway cluster_0 NAD+ Salvage Pathway cluster_1 NAD+ Consuming Enzymes NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT (Rate-Limiting) NAD NAD+ NMN->NAD NMNATs Sirtuins Sirtuins NAD->Sirtuins Feedback Inhibition Sirtuins->NAM Generates PARPs PARPs PARPs->NAM Generates CD38 CD38 CD38->NAM Generates

Caption: The NAD+ Salvage Pathway.

PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1, are enzymes critical for DNA repair.[6] Upon detecting a DNA strand break, PARP-1 binds to the damaged site and synthesizes chains of poly(ADP-ribose) (PAR) using NAD+ as a substrate.[7] This PARylation process recruits other DNA repair factors. Nicotinamide, being structurally similar to the nicotinamide portion of NAD+, acts as a competitive inhibitor of PARP enzymes.[6][8][9] By inhibiting PARP, NAM can prevent the repair of DNA single-strand breaks, which can then lead to more lethal double-strand breaks during DNA replication, a mechanism exploited in cancer therapy to sensitize tumors to DNA-damaging agents.[7][8]

The Dual Regulation of Sirtuins

Sirtuins are a family of NAD+-dependent protein deacetylases (and deacylases) that regulate a wide range of cellular processes, including metabolism, stress resistance, and longevity.[10][11] The relationship between NAM and sirtuins is uniquely complex:

  • Inhibition: NAM is a direct product of the sirtuin-catalyzed deacetylation reaction. As the reaction proceeds, the accumulation of NAM creates a product-based feedback inhibition loop, directly suppressing sirtuin activity.[11][12] This inhibitory role is often exploited experimentally by using high concentrations of NAM to block sirtuin function.

  • Indirect Activation: Paradoxically, as a precursor to NAD+, NAM can also lead to the activation of sirtuins.[12] Sirtuin activity is highly dependent on the availability of NAD+.[2][11] By supplementing cells with NAM (typically at lower concentrations over a longer duration), the cellular NAD+ pool increases, which in turn can boost the activity of sirtuins, provided the inhibitory effect of NAM itself is overcome.[10][12]

This dual mechanism is critical: the experimental outcome depends entirely on the concentration and timing of NAM administration.

Sirtuin_Regulation cluster_pathway Nicotinamide's Dual Effect on Sirtuins NAM_Low Low [NAM] (Supplementation) NAD_Pool Increased Cellular NAD+ NAM_Low->NAD_Pool via Salvage Pathway NAM_High High [NAM] (Inhibition) SIRT1 SIRT1 Activity NAM_High->SIRT1 Directly Inhibits (Feedback) NAD_Pool->SIRT1 Activates Response Increased Stress Resistance Improved Metabolism SIRT1->Response Leads to Inhibition Blocked Deacetylation Altered Gene Expression SIRT1->Inhibition Absence leads to

Caption: Dual regulation of Sirtuins by Nicotinamide.

Quantitative Data Summary

The choice of concentration is paramount when using Nicotinamide to elicit a specific cellular response. The following table provides experimentally derived concentration ranges and their associated primary mechanisms. Researchers should perform dose-response curves to determine the optimal concentration for their specific cell type and experimental endpoint.

ObjectiveTypical Concentration RangeIncubation TimePrimary MechanismKey Considerations
Sirtuin Inhibition 1 - 10 mM1 - 24 hoursDirect feedback inhibition of sirtuin deacetylase activity.[12]High concentrations can also inhibit PARPs. Ensure specificity with appropriate controls.
PARP Inhibition 1 - 20 mM4 - 72 hoursCompetitive inhibition of PARP enzymes, depleting their NAD+ substrate.[8]Often used to sensitize cells to DNA-damaging agents (e.g., cisplatin, radiation).[8]
Boosting Cellular NAD+ 50 µM - 1 mM24 - 72 hoursServes as a precursor in the NAD+ salvage pathway to increase NAD+ pools.[12]Lower concentrations over longer periods are effective and avoid direct inhibitory effects on sirtuins.
Organoid Culture Support 1 - 10 mMContinuousPromotes cell survival and differentiation, likely through a mix of mechanisms.[13]A common component in various organoid media formulations.

Experimental Protocols

The following protocols provide step-by-step methodologies for applying Nicotinamide to achieve specific cellular outcomes. It is critical to maintain sterile technique throughout all cell culture procedures.

Protocol 1: Preparation of Nicotinamide Stock Solution

Rationale: A sterile, high-concentration stock solution is essential for accurate and repeatable dosing of cell cultures.

Materials:

  • Nicotinamide (NAM), cell culture grade (e.g., Sigma-Aldrich, Cat. No. N0636)

  • Cell culture grade water or PBS, sterile

  • 0.22 µm syringe filter

  • Sterile conical tubes (15 mL or 50 mL)

Procedure:

  • To prepare a 1 M stock solution , dissolve 1.221 g of Nicotinamide in 10 mL of sterile cell culture grade water.[14]

  • Vortex thoroughly until the powder is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL) to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C for long-term storage. The stock is stable for at least 6 months.

Protocol 2: Assay for Potentiation of Chemotherapy via PARP Inhibition

Rationale: This protocol determines the ability of NAM to enhance the cytotoxic effects of a DNA-damaging agent (e.g., cisplatin) in cancer cell lines by inhibiting PARP-mediated DNA repair.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Nicotinamide (1 M stock)

  • Cisplatin (or other DNA-damaging agent), stock solution

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 3,000 - 5,000 cells/well). Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of your chemotherapeutic agent in complete growth medium. Also, prepare medium containing a fixed, high concentration of NAM (e.g., 5 mM) and another set of serial dilutions of the chemo agent.

  • Experimental Groups (in triplicate):

    • Vehicle Control (medium only)

    • NAM only (5 mM)

    • Chemotherapy only (e.g., Cisplatin at 0, 1, 5, 10, 25, 50 µM)

    • Combination (5 mM NAM + Cisplatin at 0, 1, 5, 10, 25, 50 µM)

  • Remove the overnight medium from the cells and add 100 µL of the appropriate treatment medium to each well.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the dose-response curves for the chemotherapy agent with and without NAM. A leftward shift in the curve for the combination treatment indicates sensitization.

PARP_Inhibition_Workflow start Day 1: Seed Cells (96-well plate) adhere Incubate Overnight (37°C, 5% CO2) start->adhere treat Day 2: Treat Cells - Vehicle - NAM only - Chemo only - NAM + Chemo adhere->treat incubate Incubate for 48-72h treat->incubate assess Day 4/5: Add Viability Reagent (e.g., CellTiter-Glo) incubate->assess read Measure Signal (Plate Reader) assess->read analyze Analyze Data (Plot Dose-Response Curves) read->analyze

Caption: Workflow for a chemotherapy potentiation assay.

Conclusion

Nicotinamide is a powerful and versatile tool for modulating fundamental cellular processes. Its concentration-dependent effects—acting as a PARP and sirtuin inhibitor at high millimolar concentrations while serving as an NAD+ precursor at lower concentrations—allow for the targeted induction of distinct cellular responses. For researchers investigating this compound, the mechanisms and protocols established for Nicotinamide provide an invaluable scientific and methodological blueprint. By carefully controlling experimental parameters and including self-validating controls, scientists can effectively harness these molecules to probe the intricate networks of cellular metabolism, DNA repair, and signaling, paving the way for new discoveries and therapeutic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nicotinamidine Hydrochloride Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for utilizing Nicotinamidine hydrochloride in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support. Here, we move beyond simple protocols to explain the scientific reasoning behind experimental choices, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound, from fundamental properties to experimental design considerations.

Q1: What is the primary mechanism of action for this compound?

A1: this compound is structurally related to nicotinamide, a well-characterized biological molecule. Its primary mechanism of action is believed to be the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair and cell death pathways.[1][2] By inhibiting PARP, this compound can enhance the efficacy of DNA-damaging agents and induce apoptosis in cancer cells.[1] Additionally, as a nicotinamide analog, it may influence other cellular processes, including the activity of sirtuins and signaling pathways like PI3K/Akt and MEK/ERK, although these effects require specific experimental validation for this compound itself.[3][4][5][6]

Q2: How should I prepare a stock solution of this compound?

A2: For cell culture applications, preparing a concentrated stock solution is recommended to minimize the volume of solvent added to your experimental wells.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving many organic compounds, including those similar to this compound.[3] For short-term use, sterile, cell culture-grade water or phosphate-buffered saline (PBS) can also be considered, though solubility may be lower.[3]

  • Stock Concentration: A high-concentration stock, for example, 10 mM or 100 mM in DMSO, is advisable. This allows for serial dilutions into your cell culture medium to achieve the desired final concentrations while keeping the final DMSO concentration low (ideally below 0.1% v/v) to avoid solvent-induced cytotoxicity.[3]

  • Preparation and Storage: Dissolve the this compound powder in the chosen solvent by gentle vortexing. Sterile filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube. It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for long-term stability.[3]

Q3: What is a good starting concentration range for my initial experiments?

A3: For a novel compound like this compound in a new cell line, a broad dose-response experiment is crucial to determine its cytotoxic potential and effective concentration range. Based on data from related nicotinamide derivatives, a starting range from low micromolar (e.g., 1 µM) to high micromolar (e.g., 100 µM or higher) is a reasonable starting point.[7][8] Some nicotinamide derivatives have shown IC50 values in the single-digit micromolar range in certain cancer cell lines.[7][8]

Q4: How stable is this compound in cell culture medium?

Troubleshooting Guide

This section provides solutions to common problems encountered during the optimization of this compound concentration.

Issue Potential Cause Troubleshooting Steps
No observable effect at expected concentrations. Suboptimal Concentration: The effective concentration for your specific cell line may be higher than anticipated.Expand your dose-response curve to include higher concentrations.
Compound Inactivity: The compound may have degraded due to improper storage or handling.Prepare a fresh stock solution from the powder. Ensure proper storage of both powder and stock solutions (protected from light, at the recommended temperature).
Cell Line Resistance: Your chosen cell line may be inherently resistant to the effects of this compound.Consider testing on a different, potentially more sensitive, cell line. Investigate the expression levels of PARP and other potential targets in your cell line.
High levels of cell death, even at low concentrations. High Compound Potency: this compound may be more potent in your cell line than expected.Shift your dose-response curve to a lower concentration range (e.g., nanomolar to low micromolar).
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in your final culture volume may be too high.Ensure the final DMSO concentration is below 0.1% (v/v). Include a vehicle control (cells treated with the same concentration of DMSO without the compound) in your experiments to assess solvent toxicity.[3]
Inconsistent results between experiments. Variable Cell Conditions: Differences in cell passage number, seeding density, or overall cell health can affect experimental outcomes.Use cells within a consistent and low passage number range. Standardize your cell seeding density for all experiments. Regularly monitor cell health and morphology.
Inaccurate Pipetting: Errors in preparing serial dilutions can lead to significant variability.Use calibrated pipettes and ensure proper mixing at each dilution step. Prepare a master mix of each concentration to be added to replicate wells.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments to optimize this compound concentration.

Protocol 1: Determining the Optimal Concentration Range using a Dose-Response Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability and determine the IC50 (half-maximal inhibitory concentration) of this compound.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., 2X the final desired concentrations).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with medium only (blank), and medium with the highest concentration of DMSO as a vehicle control.

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[14]

Visualizing the Experimental Workflow

DoseResponseWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis SeedCells Seed Cells in 96-well Plate TreatCells Treat Cells with Compound SeedCells->TreatCells PrepCompound Prepare Serial Dilutions of Nicotinamidine HCl PrepCompound->TreatCells Incubate Incubate (24-72h) TreatCells->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Solubilize Solubilize Formazan AddMTT->Solubilize ReadAbsorbance Read Absorbance (570nm) Solubilize->ReadAbsorbance PlotData Plot Dose-Response Curve ReadAbsorbance->PlotData CalculateIC50 Calculate IC50 PlotData->CalculateIC50

Caption: Workflow for determining the IC50 of this compound.

Understanding the Mechanism: Signaling Pathways

This compound, through its potential inhibition of PARP and interaction with other cellular targets, may modulate key signaling pathways involved in cell survival, proliferation, and apoptosis. Understanding these pathways is crucial for interpreting your experimental results.

Potential Signaling Pathways Modulated by this compound

SignalingPathways Nicotinamidine Nicotinamidine hydrochloride PARP PARP Nicotinamidine->PARP Inhibits PI3K PI3K Nicotinamidine->PI3K Modulates? MEK MEK Nicotinamidine->MEK Modulates? STAT3 STAT3 Nicotinamidine->STAT3 Modulates? DNARepair DNA Repair PARP->DNARepair Promotes Apoptosis Apoptosis PARP->Apoptosis Inhibition leads to Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival ERK ERK MEK->ERK ERK->CellSurvival STAT3->CellSurvival

Caption: Potential signaling pathways affected by this compound.

References

Nicotinamidine Hydrochloride Stability and Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nicotinamidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability and degradation. In the following sections, we will address common questions and provide in-depth troubleshooting advice to ensure the integrity and success of your experiments. Our approach is rooted in established scientific principles and field-proven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Stability and Storage

Question: What are the primary factors that can affect the stability of this compound?

Answer: this compound, like many active pharmaceutical ingredients (APIs), is susceptible to degradation from a variety of environmental factors. The primary factors of concern are:

  • pH: The amidine functional group is prone to hydrolysis, and the rate of this reaction is highly dependent on the pH of the solution.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis and other potential pathways.

  • Light: Exposure to ultraviolet (UV) or even high-intensity visible light can lead to photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products through oxidative pathways.

  • Humidity: For the solid form of this compound, high humidity can lead to moisture sorption, which may increase the rate of solid-state degradation or hydrolysis.

Question: What are the recommended storage conditions for this compound?

Answer: To ensure the long-term stability of this compound, it is recommended to store it in a well-sealed container, protected from light, in a cool and dry place. For solutions, it is advisable to prepare them fresh and use them promptly. If storage of a solution is necessary, it should be kept at a low temperature (e.g., 2-8°C), protected from light, and the pH should be controlled, preferably in a slightly acidic to neutral range where hydrolysis is minimized. The optimal pH for stability should be determined experimentally.

Hydrolytic Degradation

Question: My this compound solution shows a new peak in the HPLC chromatogram after a few hours at room temperature. What could be the cause?

Answer: The appearance of a new peak in the HPLC chromatogram of a this compound solution, especially over time, is a strong indication of degradation. The most probable cause is hydrolysis of the amidine functional group. The amidine group can hydrolyze to form nicotinamide, which can be further hydrolyzed to nicotinic acid, particularly under more stringent acidic or basic conditions.[1][2][3]

Troubleshooting Guide: Investigating Hydrolytic Degradation

If you suspect hydrolytic degradation, the following steps can help you confirm the issue and understand its kinetics:

Experimental Protocol: pH-Rate Profile Study

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 7, 9, and 12).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer to create your test solutions.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 40°C or 60°C to accelerate degradation).

  • Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution and immediately quench the reaction by diluting it in the mobile phase and storing it at a low temperature (e.g., 2-8°C) until analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH. This will allow you to determine the pH at which the compound is most stable and the rate of degradation at different pH values.

Expected Outcome: You will likely observe a higher rate of degradation at highly acidic and highly basic pH values, with a region of greater stability in the mid-pH range.

Diagram: Proposed Hydrolytic Degradation Pathway

G Nicotinamidine Nicotinamidine Nicotinamide Nicotinamide Nicotinamidine->Nicotinamide Hydrolysis (H₂O, H⁺ or OH⁻) NicotinicAcid Nicotinic Acid Nicotinamide->NicotinicAcid Further Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Proposed hydrolytic degradation of nicotinamidine.

Photodegradation

Question: I am working with this compound in a well-lit lab. Could this be affecting my results?

Answer: Yes, it is possible. Pyridine-containing compounds can be susceptible to photodegradation upon exposure to UV or high-intensity visible light.[4][5][6][7] Photodegradation can lead to complex reaction pathways, including oxidation and rearrangement, resulting in a loss of potency and the formation of potentially unknown impurities. It is always a good practice to protect solutions of photosensitive compounds from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide: Assessing Photostability

To determine if your compound is photolabile, you can perform a forced photodegradation study as recommended by the International Council for Harmonisation (ICH) guideline Q1B.[8]

Experimental Protocol: Photostability Study

  • Sample Preparation: Prepare two sets of samples of this compound, both as a solid and in solution (e.g., in water or a suitable buffer).

  • Light Exposure: Expose one set of samples to a light source that provides both UV and visible light (e.g., a photostability chamber). The other set should be wrapped in aluminum foil to serve as a dark control and kept at the same temperature.

  • Exposure Conditions: The samples should be exposed to a standardized amount of light, as specified in the ICH Q1B guideline.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

  • Comparison: Compare the chromatograms of the exposed and control samples. The appearance of new peaks or a decrease in the main peak area in the exposed sample compared to the control indicates photodegradation.

Diagram: Photostability Experimental Workflow

G cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis Solid Solid Sample Light Photostability Chamber (UV/Vis Light) Solid->Light Dark Dark Control (Wrapped in Foil) Solid->Dark Solution Solution Sample Solution->Light Solution->Dark HPLC HPLC Analysis Light->HPLC Dark->HPLC

Caption: Workflow for a photostability study.

Oxidative and Thermal Degradation

Question: I have observed degradation of my this compound sample even when stored in the dark and at a controlled pH. What other degradation pathways should I consider?

Answer: If hydrolytic and photolytic degradation have been ruled out, you should consider oxidative and thermal degradation.

  • Oxidative Degradation: The presence of dissolved oxygen or trace metal ions can catalyze oxidative degradation. The pyridine ring and the amidine group can be susceptible to oxidation, potentially forming N-oxides or other oxidative products.[9]

  • Thermal Degradation: Although amidine salts are generally more thermally stable than their free bases, prolonged exposure to high temperatures can lead to degradation.[10][11] The degradation products will depend on the specific conditions.

Troubleshooting Guide: Investigating Oxidative and Thermal Degradation

Forced degradation studies are the best way to investigate these pathways.

Experimental Protocol: Oxidative and Thermal Stress Testing

  • Oxidative Degradation:

    • Prepare a solution of this compound.

    • Add a small amount of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate the solution at room temperature for a set period (e.g., 24 hours).

    • Analyze the sample by HPLC.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a specified time.

    • Prepare a solution of the compound and heat it under reflux.

    • Analyze the samples by HPLC.

HPLC Analysis and Troubleshooting

Question: I am developing an HPLC method for this compound, but I am facing issues with peak shape and retention time variability. What can I do?

Answer: this compound is a polar and basic compound, which can present challenges in reversed-phase HPLC. Common issues include peak tailing, poor retention, and shifting retention times.

Troubleshooting Guide: HPLC Method Development and Common Issues

IssuePotential CauseRecommended Solution
Peak Tailing Interaction of the basic amidine group with acidic silanol groups on the silica-based column packing.- Use a mobile phase with a low pH (e.g., 2.5-3.5) to protonate the silanols and the analyte. - Add a competing base to the mobile phase, such as triethylamine (TEA), at a low concentration (e.g., 0.1%). - Use a column with a base-deactivated stationary phase or an end-capped column.
Poor Retention The compound is too polar for the reversed-phase column.- Use a highly aqueous mobile phase. - Consider using an AQ-type C18 column designed for use in highly aqueous mobile phases. - Explore HILIC (Hydrophilic Interaction Liquid Chromatography) as an alternative separation mode.
Shifting Retention Times - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column degradation.- Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. - Use a column oven to maintain a constant temperature. - Use a guard column to protect the analytical column and regularly check the column's performance with a standard.
No Peaks or Very Small Peaks - Incorrect wavelength selection. - Sample degradation. - Injection issue.- Determine the UV maximum of this compound and set the detector to that wavelength. - Ensure the sample is freshly prepared and properly stored. - Check the autosampler for proper injection volume and ensure there are no air bubbles in the sample loop.

Diagram: HPLC Troubleshooting Logic

G Start HPLC Issue Observed PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Retention Time Shift? Start->RetentionTime NoPeak No/Small Peaks? Start->NoPeak Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting No Drifting Drifting RetentionTime->Drifting Yes Sudden Sudden Change RetentionTime->Sudden No SignalLoss Signal Loss NoPeak->SignalLoss Yes Sol_Tailing Adjust pH, add TEA, use B-D column Tailing->Sol_Tailing Sol_Fronting Reduce sample concentration/volume Fronting->Sol_Fronting Sol_Drifting Check mobile phase, temp control Drifting->Sol_Drifting Sol_Sudden Check for leaks, pump issues Sudden->Sol_Sudden Sol_SignalLoss Check wavelength, sample integrity, injector SignalLoss->Sol_SignalLoss

Caption: A logical flow for troubleshooting common HPLC issues.

Drug-Excipient Compatibility

Question: I am developing a solid dosage form containing this compound. How can I ensure the excipients I choose will not cause degradation?

Answer: Drug-excipient compatibility is a critical aspect of formulation development. Incompatibilities can lead to the degradation of the active ingredient, affecting the product's stability, efficacy, and safety. For this compound, potential incompatibilities could arise from excipients that are acidic or basic, contain reactive functional groups, or have high moisture content.

Troubleshooting Guide: Assessing Drug-Excipient Compatibility

A systematic approach to screening for incompatibilities is essential.

Experimental Protocol: Drug-Excipient Compatibility Study

  • Selection of Excipients: Choose a range of common excipients based on the desired dosage form (e.g., fillers, binders, lubricants).

  • Binary Mixtures: Prepare binary mixtures of this compound and each excipient, typically in a 1:1 ratio. Also, prepare a sample of the pure drug as a control.

  • Stressing Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2-4 weeks).

  • Analytical Techniques: Analyze the stressed samples using techniques such as:

    • HPLC: To quantify the remaining drug and detect the formation of degradation products.

    • Differential Scanning Calorimetry (DSC): To observe changes in melting point, which can indicate an interaction.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To detect changes in chemical bonds.

  • Evaluation: Compare the results from the binary mixtures to the pure drug control. Significant changes in the physical or chemical properties of the drug in the presence of an excipient suggest an incompatibility.

By following these guidelines, researchers and drug development professionals can proactively address the stability and degradation challenges associated with this compound, ensuring the quality and reliability of their experimental results and formulated products.

References

Navigating the Challenges of Nicotinamidine Hydrochloride Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist, this guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility issues with Nicotinamidine hydrochloride in various buffer systems. We will explore the underlying chemical principles governing its solubility and provide a systematic, evidence-based approach to troubleshooting and resolving these challenges.

Understanding the Molecule: Why Solubility Can Be a Hurdle

This compound is a salt, formed from the basic compound nicotinamidine and hydrochloric acid.[1] The amidine group's basicity is a key factor influencing its behavior in solution.[2] While the hydrochloride salt form is generally chosen to enhance aqueous solubility compared to the free base, several factors can complicate its dissolution in buffered systems.[3]

Key chemical properties to consider:

  • Molecular Formula: C6H8ClN3[1][4]

  • Molecular Weight: 157.60 g/mol [1]

  • Structure: Composed of a pyridine ring with a carboximidamide (amidine) group, paired with a chloride counter-ion.[1]

The solubility of such compounds is a delicate interplay of pH, buffer composition, ionic strength, and temperature.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with this compound.

Q1: Why is my this compound not dissolving in my standard phosphate buffer (pH 7.4)?

Answer: Several factors could be at play, often related to pH and the "common ion effect."

  • Common Ion Effect: This is a critical and often overlooked phenomenon.[3][5][6] If your buffer contains chloride ions (e.g., from NaCl used to adjust ionic strength), it can suppress the dissolution of the hydrochloride salt.[3][5] The excess chloride ions in the solution shift the equilibrium, favoring the solid, undissolved salt form.[3] Studies on other hydrochloride salts have demonstrated a significant decrease in solubility and dissolution rates in the presence of additional chloride ions.[6][7]

Troubleshooting Flowchart:

A Start: Low Solubility at pH 7.4 B Step 1: Prepare a stock solution in water or a slightly acidic buffer. A->B C Step 2: Check for chloride ions in the buffer. B->C D Action: Replace NaCl with a non-chloride salt (e.g., Na2SO4) to adjust ionic strength. C->D Chloride present E Step 3: Lower the buffer pH. C->E No chloride or issue persists I Solution Achieved D->I F Action: Prepare the buffer at pH 5-6 and check solubility. E->F G Step 4: Consider co-solvents (use with caution). F->G Issue persists F->I Solubility improves H Action: Add a small percentage (1-5%) of DMSO or PEG300 to the final solution. G->H H->I Sol Nicotinamidine HCl Solubility pH Lower pH (More Acidic) pH->Sol Increases Temp Increased Temperature Temp->Sol Increases (Rate & Max) NonCl Non-Chloride Salts NonCl->Sol Increases HighpH Higher pH (More Basic) HighpH->Sol Decreases CommonIon Common Ion Effect (Excess Cl-) CommonIon->Sol Decreases

References

Technical Support Center: Synthesis of Nicotinamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Objective: This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Nicotinamidine Hydrochloride. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common challenges, enhance reaction efficiency, and ensure high product purity. Our approach is grounded in mechanistic principles to empower users to make informed decisions during their experiments.

Foundational Synthesis Route: The Pinner Reaction

The most established and versatile method for synthesizing this compound is the Pinner reaction.[1][2] This two-step process begins with the acid-catalyzed reaction of 3-cyanopyridine with an alcohol to form a crucial intermediate, an alkyl imidate hydrochloride salt (commonly known as a Pinner salt). This salt is then reacted with ammonia to yield the final product, this compound.

Below is a generalized workflow for this synthesis.

Overall Synthesis Workflow

cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis cluster_2 Purification A 3-Cyanopyridine + Anhydrous Alcohol (e.g., Ethanol) C Ethyl Nicotinimidate Hydrochloride (Pinner Salt Intermediate) A->C Low Temperature (-5 to 0 °C) Anhydrous Conditions B Anhydrous HCl (gas) E Nicotinamidine Hydrochloride C->E Controlled Addition Low Temperature F Crude Product C->F In-situ conversion D Ammonia (Anhydrous, in Alcohol) G Recrystallization (e.g., Ethanol/Ether) F->G H Pure Nicotinamidine Hydrochloride G->H

Caption: High-level workflow for Nicotinamidine HCl synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions.

Q1: My overall yield is consistently low (<60%). What are the primary factors I should investigate?

Low yield is a frequent challenge, often stemming from issues in the first step—the Pinner salt formation. The imidate intermediate is highly susceptible to side reactions, particularly in the presence of moisture.

  • Causality: The Pinner reaction mechanism begins with the protonation of the nitrile nitrogen by a strong acid, creating a highly electrophilic nitrilium cation.[3] This cation is readily attacked by the alcohol. However, if water is present, it can compete with the alcohol as a nucleophile, leading to the hydrolysis of the nitrile to nicotinamide, which will not proceed to the desired product.

  • Troubleshooting Steps:

    • Ensure Absolute Anhydrous Conditions: This is the most critical parameter.[2]

      • Use freshly distilled, anhydrous alcohols (e.g., ethanol over molecular sieves).

      • Employ dry hydrogen chloride gas. Avoid using concentrated hydrochloric acid, as its water content is detrimental.[3]

      • Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.

    • Strict Temperature Control: The reaction is exothermic. Maintain temperatures between -5 °C and 0 °C during the HCl gas addition.[2] Higher temperatures can promote the formation of amide and alkyl chloride byproducts from the unstable Pinner salt.[1]

    • Reagent Purity: Use high-purity 3-cyanopyridine. Impurities can interfere with the catalyst and introduce contaminants that complicate purification.

    • Reaction Time: Ensure the reaction goes to completion. Monitor the disappearance of the 3-cyanopyridine starting material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][5]

Q2: My final product is contaminated with significant amounts of Nicotinic Acid. How can I prevent its formation and remove it?

Nicotinic acid is a common and troublesome impurity. It arises from the hydrolysis of either the starting nitrile, the nicotinamide byproduct, or the final nicotinamidine product itself, especially under harsh workup conditions.[6][7]

  • Causality & Prevention:

    • Hydrolysis: As mentioned in Q1, water is the primary culprit. Strict anhydrous conditions during the Pinner reaction are the best preventative measure.[2]

    • Ammonolysis Step: Use anhydrous ammonia in an alcohol solvent. Aqueous ammonia will hydrolyze the Pinner salt intermediate to nicotinamide and potentially further to nicotinic acid.

    • Workup: Avoid exposing the crude product to highly acidic or basic aqueous conditions for prolonged periods, especially at elevated temperatures.

  • Purification Strategy:

    • Nicotinic acid's acidic nature allows for its selective removal. A process described for purifying nicotinamide can be adapted: suspend the crude product in a non-polar solvent like benzene and add an amine (e.g., morpholine or piperidine) that is inert to nicotinamidine. The amine will form a salt with the nicotinic acid, which is soluble in the solvent, while the desired this compound remains as an undissolved solid and can be recovered by filtration.[8]

    • Recrystallization from a solvent system like 2-methylpropanol-1 containing a small amount of water at a controlled pH (7-10) can also effectively remove nicotinic acid impurities.[9][10]

Q3: The Pinner reaction stalls, and I observe unreacted 3-cyanopyridine even after extended reaction times. What's going wrong?

This issue typically points to insufficient acid catalysis or catalyst deactivation.

  • Causality: The reaction is acid-catalyzed. Without sufficient protonation, the nitrile group is not activated enough for the nucleophilic attack by the alcohol.[1][3]

  • Troubleshooting Steps:

    • HCl Introduction: Ensure a steady and sufficient stream of dry HCl gas is bubbled through the reaction mixture. A common mistake is an inadequate amount of HCl. The acid is a reagent, not just a catalyst, as it forms the hydrochloride salt. A molar excess is often required.

    • Solvent Choice: While various alcohols can be used, ethanol or methanol are most common. Ensure the chosen alcohol is completely anhydrous.

    • Temperature: While low temperature is crucial to prevent side reactions, ensure the mixture remains a stirrable solution. If the mixture freezes, reactant mobility will be limited, and the reaction will stop.

Q4: What are the best analytical methods to monitor reaction progress and assess final product purity?

Effective analytical monitoring is key to optimization. A multi-technique approach is recommended.

  • Reaction Monitoring (In-Process):

    • TLC: A simple and rapid way to track the consumption of 3-cyanopyridine.

    • HPLC: Provides quantitative data on the conversion of starting material and the formation of intermediates and byproducts. A reversed-phase C18 column with a UV detector is typically effective.[5][11]

  • Final Product Analysis:

    • HPLC: To determine the purity profile and quantify impurities like nicotinic acid and nicotinamide.[4]

    • NMR (¹H and ¹³C): To confirm the structure of the final product and identify impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.[12]

    • FTIR: To identify key functional groups and confirm the conversion of the nitrile group.[13]

Key Experimental Protocols & Data

Protocol 1: Synthesis of this compound via Pinner Reaction

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.

Step A: Formation of Ethyl Nicotinimidate Hydrochloride

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube (filled with CaCl₂).

  • Charge the flask with anhydrous ethanol (e.g., 150 mL) and 3-cyanopyridine (e.g., 0.5 mol).

  • Cool the stirred mixture to between -5 °C and 0 °C using an ice-salt bath.

  • Bubble dry hydrogen chloride gas through the solution at a moderate rate while vigorously stirring and maintaining the temperature below 5 °C.[2]

  • Continue the addition of HCl until the solution is saturated and a precipitate of the Pinner salt begins to form.

  • Seal the flask and allow it to stand at 0-5 °C for 12-24 hours to ensure complete reaction. The product, ethyl nicotinimidate hydrochloride, will precipitate as a white solid.

Step B: Ammonolysis to this compound

  • Prepare a solution of anhydrous ammonia in ethanol by bubbling dry ammonia gas through cold, anhydrous ethanol.

  • Rapidly filter the cold Pinner salt precipitate from Step A, wash it quickly with a small amount of cold, anhydrous ether to remove excess HCl, and immediately add it in portions to the stirred ethanolic ammonia solution at 0-5 °C.

  • Stir the mixture at low temperature for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Ammonium chloride will precipitate as a byproduct. Remove it by filtration.

  • Evaporate the filtrate under reduced pressure to obtain the crude this compound.

Step C: Purification

  • Recrystallize the crude product from a suitable solvent system, such as a mixture of ethanol and diethyl ether, to yield pure this compound.[9]

Pinner Reaction Mechanism Visualization

G nitrile 3-Cyanopyridine nitrilium Protonated Nitrile (Nitrilium Cation) nitrile->nitrilium 1. Protonation hcl H-Cl alcohol R-OH intermediate1 Tetrahedral Intermediate nitrilium->intermediate1 2. Nucleophilic Attack by Alcohol imidate_ester Imidate Ester intermediate1->imidate_ester 3. Proton Transfer pinner_salt Pinner Salt (Imidate Hydrochloride) imidate_ester->pinner_salt 4. Salt Formation

Caption: Mechanism of the acid-catalyzed Pinner reaction.

Table 1: Influence of Key Parameters on Reaction Efficiency
ParameterSub-Optimal ConditionConsequenceOptimized ConditionRationale & Reference
Water Content > 0.1% in solventFormation of nicotinamide & nicotinic acid; Low yield.Anhydrous (<0.05%)Water acts as a competing nucleophile, leading to hydrolysis.[3]
Temperature > 10 °CDecomposition of Pinner salt; Formation of byproducts.-5 °C to 5 °CThe Pinner salt intermediate is thermally unstable. Low temperatures suppress decomposition pathways.[1][2]
Catalyst Aqueous HClMassive hydrolysis of nitrile.Anhydrous HCl gasProvides the necessary strong acid catalysis without introducing water.[2][14]
Ammonia Source Aqueous NH₃Hydrolysis of Pinner salt to nicotinamide.Anhydrous NH₃ in alcoholEnsures the nucleophile is ammonia for amidine formation, not water for hydrolysis.
Solvent C₁-C₄ AlcoholsHighMethanol or EthanolThese alcohols are effective nucleophiles and good solvents for the reactants.[15]
Yield Variable30-60%> 85%Optimization of conditions minimizes side reactions and maximizes conversion to the desired product.[16]

References

Technical Support Center: Navigating Cell Viability Assays with Nicotinamide Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with cell viability assays in the context of Nicotinamide (NAM) hydrochloride treatment. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the accuracy and integrity of your experimental data.

Introduction: The Nicotinamide Conundrum in Cell Viability

Nicotinamide (NAM), the amide form of vitamin B3, and its hydrochloride salt are widely used in research for their roles in cellular metabolism, as sirtuin inhibitors, and as precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[1][2] However, the very mechanisms that make NAM a compound of interest can also introduce significant artifacts in common cell viability assays, leading to misinterpretation of its cytotoxic or cytoprotective effects. This guide will walk you through the potential pitfalls and their solutions.

Frequently Asked Questions (FAQs)

Q1: My MTT/XTT/Resazurin assay shows an unexpected increase in cell viability after treating with high concentrations of Nicotinamide hydrochloride. Is this real?

This is a common and critical observation. The apparent increase in viability is most likely an artifact caused by metabolic interference. Assays like MTT, XTT, and Resazurin measure cell viability indirectly by quantifying the metabolic reduction of a reporter dye (e.g., tetrazolium salt) into a colored formazan product.[3][4]

The Underlying Mechanism: Nicotinamide is a primary precursor for NAD+, which in turn is converted to the reducing cofactors NADH and NADPH.[5][6] Treatment with NAM can significantly boost the intracellular pools of these reducing equivalents.[6] Since the reduction of MTT and similar dyes is dependent on NAD(P)H-dependent oxidoreductases, an increase in the available NAD(P)H can lead to a stronger signal, which is incorrectly interpreted as higher cell viability.

Q2: I'm seeing a color change in my cell-free control wells (media + NAM hydrochloride + assay reagent). What does this indicate?

This observation points towards direct chemical interference. It suggests that Nicotinamide hydrochloride, or a potential degradation product, may be directly reducing the assay reagent without any cellular enzymatic activity.[7][8] This is a critical control experiment that should always be performed when testing a new compound.

Q3: Could the hydrochloride salt of Nicotinamide be affecting the pH of my culture medium and influencing the assay?

Yes, this is a valid concern, especially at high concentrations. Nicotinamide hydrochloride is the salt of a weak base (nicotinamide) and a strong acid (hydrochloric acid). While cell culture media are buffered, adding high concentrations of an acidic salt can overwhelm the buffering capacity, leading to a decrease in pH.[9] A suboptimal pH can independently affect cell health and the performance of the assay enzymes, confounding your results.[8]

Q4: Are ATP-based assays, like CellTiter-Glo®, a reliable alternative?

While ATP-based assays are not susceptible to interference from reducing compounds in the same way as tetrazolium dyes, they are still prone to metabolic artifacts when using NAM. Studies have shown that nicotinamide treatment can lead to an increase in intracellular ATP levels.[10] This would result in a higher luminescent signal, again leading to a potential overestimation of cell viability.

Troubleshooting Guide: From Diagnosis to Solution

If you suspect your cell viability results with Nicotinamide hydrochloride are compromised, follow this structured troubleshooting workflow.

Issue 1: Suspected Metabolic Interference
  • Symptom: Dose-dependent increase in viability signal (absorbance/fluorescence) that doesn't correlate with cell morphology or other viability markers.

  • Cause: Increased intracellular pools of NAD(P)H and/or ATP due to NAM treatment.

A Unexpected Increase in Viability Signal (MTT, Resazurin, ATP-Glo) B Hypothesis: Metabolic Interference A->B C Run Cell-Free Control (Protocol 1) B->C D Does NAM directly reduce the assay reagent? C->D E YES: Direct Chemical Interference. Go to Issue 2. D->E  Positive Result F NO: Likely Metabolic Interference. D->F Negative Result   G Select Alternative Assay (See Table 1) F->G H Recommended: Non-metabolic assays (SRB, Crystal Violet, LDH Release) G->H I Validate New Assay with Positive/Negative Controls H->I J Re-evaluate NAM Effect I->J

Caption: Troubleshooting workflow for suspected assay interference.

Issue 2: Direct Chemical Interference or pH Effects
  • Symptom: Color/signal change in cell-free wells. Drastic color change of the phenol red indicator in the medium upon adding NAM hydrochloride.

  • Cause: Direct reduction of the assay reagent by NAM or significant pH shift in the culture medium.

  • Confirm with Cell-Free Assay: Perform the cell-free assay as detailed in Protocol 1 . A dose-dependent signal increase in the absence of cells confirms direct chemical interference.[11]

  • Measure Media pH: Prepare your highest concentration of NAM hydrochloride in your standard cell culture medium. Measure the pH and compare it to a control (medium only). A significant drop in pH indicates that this is a confounding factor.

  • Use Phenol Red-Free Medium: Phenol red's absorbance spectrum can overlap with that of formazan, and its color is pH-dependent, which can interfere with absorbance readings.[8] Repeating the experiment in a phenol red-free medium can eliminate this variable.

Recommended Solutions and Alternative Protocols

When metabolic-based assays are unreliable, the best solution is to switch to an assay that measures a different hallmark of cell viability.

Table 1: Comparison of Cell Viability Assays for Use with Nicotinamide Hydrochloride
Assay TypePrincipleSuitability with NAMRationale
MTT/XTT/Resazurin Measures metabolic activity (NAD(P)H)Not Recommended Highly susceptible to metabolic interference from increased NAD(P)H pools.[6]
ATP-Based Assays Measures intracellular ATP levelsUse with Caution Prone to overestimation of viability due to NAM-induced ATP production.[10]
Sulforhodamine B (SRB) Measures total cellular protein contentRecommended Endpoint is based on cell mass, not metabolic activity. Less prone to chemical interference.[7]
Crystal Violet Assay Stains DNA of adherent cellsRecommended Measures the number of adherent cells, independent of their metabolic state.
LDH Release Assay Measures membrane integrity via LDH releaseRecommended Measures cytotoxicity (cell death) rather than viability. Good orthogonal method.[7]
Trypan Blue Exclusion Measures membrane integrityRecommended A direct measure of cell membrane integrity, though it is a manual method.[7]

Detailed Experimental Protocols

Protocol 1: Cell-Free Assay for Interference Control

This protocol is essential to determine if Nicotinamide hydrochloride directly interacts with your assay reagents.

  • Plate Setup: Use a 96-well plate. Do not add any cells.

  • Compound Addition: Add cell culture medium to the wells. Then, add serial dilutions of Nicotinamide hydrochloride to triplicate wells, mirroring the concentrations used in your cell-based experiment. Include a "medium only" control.

  • Reagent Addition: Add your viability assay reagent (e.g., MTT, Resazurin) to all wells as per the manufacturer's protocol.

  • Incubation: Incubate the plate under the same conditions (e.g., 37°C, 5% CO2) and for the same duration as your main experiment.

  • Solubilization (for MTT): If using MTT, add the solubilization solution (e.g., DMSO).

  • Read Plate: Measure the absorbance, fluorescence, or luminescence on a plate reader.

  • Analysis: If you observe a dose-dependent increase in signal in the wells containing NAM hydrochloride compared to the "medium only" control, this confirms direct chemical interference.

Protocol 2: Sulforhodamine B (SRB) Assay

This is a recommended alternative assay that measures cell density based on total protein content.

  • Cell Seeding and Treatment: Seed your cells in a 96-well plate and treat with Nicotinamide hydrochloride for the desired duration.

  • Fixation: Gently aspirate the culture medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with deionized water. It is crucial to remove all TCA. After the final wash, allow the plate to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.

  • Wash and Dry: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Read Plate: Shake the plate for 5-10 minutes and read the absorbance at approximately 510 nm.

Visualizing the Mechanism of Interference

The following diagram illustrates how Nicotinamide can artificially inflate the signal in metabolic assays.

cluster_0 Cellular Metabolism NAM Nicotinamide (NAM) NAD NAD+ NAM->NAD Salvage Pathway NADPH NAD(P)H (Reducing Equivalents) NAD->NADPH Metabolic Pathways ATP ATP (Cellular Energy) NAD->ATP Oxidative Phosphorylation Formazan Formazan / Resorufin (Colored Product) NADPH->Formazan Enzymatic Reduction Luminescence Luminescence Signal ATP->Luminescence MTT MTT / Resazurin (Tetrazolium Dyes) MTT->Formazan Viability Apparent Cell Viability Formazan->Viability Interpreted as ATPGlo ATP-Glo Reagent ATPGlo->Luminescence Luminescence->Viability Interpreted as

Caption: Mechanism of NAM interference in metabolic viability assays.

References

Technical Support Center: Interpreting Unexpected Results in Nicotinamidine Hydrochloride Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nicotinamidine hydrochloride assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common and unexpected challenges encountered during experimentation. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions and obtain reliable, reproducible data.

I. Frequently Asked Questions (FAQs)

This section addresses foundational questions to ensure a solid understanding of the assay principles before delving into troubleshooting.

What is this compound and what are its applications?

This compound is the salt form of nicotinamide, a form of vitamin B3. In cellular metabolism, it is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in redox reactions and a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[1][2] Assays involving this compound are pivotal in fields like aging research, metabolism, and cancer biology to understand pathways that regulate cellular energy and signaling.[1][3]

What is the fundamental principle of a this compound assay?

Most this compound assays are enzymatic and rely on the conversion of nicotinamide to NAD+. The newly synthesized NAD+ then participates in a coupled enzymatic reaction that produces a detectable signal, such as a change in absorbance or fluorescence. For instance, in a cycling assay, NAD+ is reduced to NADH, which in turn reduces a probe to generate a colored or fluorescent product. The rate of signal generation is proportional to the NAD+ concentration.[4][5]

What are the critical components of this assay?

The critical components typically include:

  • This compound: The substrate of interest.

  • Enzymes: Such as nicotinamide phosphoribosyltransferase (NAMPT) to convert nicotinamide to NMN, and NMNAT to convert NMN to NAD+.[1]

  • Coupling enzymes and substrates: For the signal generation step, for example, alcohol dehydrogenase (ADH) and a substrate that gets oxidized while NADH is formed.[4]

  • Detection reagents: A chromogenic or fluorogenic substrate.

  • Buffers: To maintain optimal pH and ionic strength for enzyme activity.[6]

  • Plate reader: A spectrophotometer or fluorometer to quantify the signal.

What are common sources of variability in this assay?

Variability can be introduced at multiple stages, including:

  • Reagent stability: Nicotinamide and its derivatives can be unstable under certain conditions.[2][7][8]

  • Pipetting accuracy: Small volume errors can lead to significant variations in results.

  • Temperature fluctuations: Enzyme kinetics are highly sensitive to temperature changes.[6]

  • Incubation times: Precise timing is crucial for reproducible results.

  • Sample preparation: Inconsistent extraction of nicotinamide from cells or tissues can be a major source of variability.[4][9]

II. Troubleshooting Guide: Navigating Unexpected Results

This section provides a systematic approach to diagnosing and resolving common issues encountered during this compound assays.

Scenario 1: Low or No Signal

A weak or absent signal is a frequent issue that can halt experimental progress. The following are the most probable causes and their solutions.

Potential Cause 1: Reagent Degradation

  • Explanation: Nicotinamide and the enzymes used in the assay can degrade over time, especially if not stored correctly. Aqueous solutions of nicotinamide are not recommended to be stored for more than a day.[10] NADH, a key intermediate, is also susceptible to degradation, with stability being buffer and temperature-dependent.[6]

  • Troubleshooting Steps:

    • Verify Reagent Storage: Confirm that all reagents, especially enzymes and nicotinamide solutions, have been stored at the recommended temperatures.[10][11]

    • Prepare Fresh Reagents: If there is any doubt about the age or storage conditions of the reagents, prepare fresh solutions from new stock.

    • Perform a Positive Control: Run the assay with a known concentration of freshly prepared nicotinamide or NAD+ to confirm the activity of the other assay components.

Potential Cause 2: Incorrect Wavelength/Filter Set

  • Explanation: The plate reader must be set to the correct excitation and emission wavelengths (for fluorescence) or the correct absorbance wavelength to detect the signal generated by the assay.

  • Troubleshooting Steps:

    • Consult the Assay Protocol: Double-check the manufacturer's protocol or the established laboratory procedure for the correct wavelength settings.

    • Check Plate Reader Settings: Ensure the settings on the plate reader match the protocol's specifications.

    • Run a Known Standard: Use a sample with a known signal (e.g., the final colored or fluorescent product) to confirm that the reader is detecting it correctly.

Potential Cause 3: Enzyme Inactivity

  • Explanation: Enzymes are the workhorses of the assay, and their inactivity will lead to a lack of signal. Inactivity can result from improper storage, repeated freeze-thaw cycles, or the presence of inhibitors in the sample.

  • Troubleshooting Steps:

    • Check Enzyme Handling: Review the handling and storage procedures for all enzymes. Avoid repeated freeze-thaw cycles by preparing aliquots.[4]

    • Test Enzyme Activity Independently: If possible, test the activity of each enzyme in a separate, simplified assay.

    • Evaluate Sample for Inhibitors: Some compounds in your sample may inhibit the enzymes. This can be tested by spiking a known amount of nicotinamide into your sample and observing if the signal is lower than expected.

Scenario 2: High Background Noise

High background can mask the true signal from your samples, leading to inaccurate quantification and reduced assay sensitivity.

Potential Cause 1: Contaminated Reagents or Buffers

  • Explanation: Contamination of buffers or reagents with nicotinamide or other substances that can generate a signal will result in a high background.[12][13] Poor water quality can also be a source of contamination.[14]

  • Troubleshooting Steps:

    • Use High-Purity Water: Always use nuclease-free, deionized, or distilled water to prepare all buffers and reagent solutions.

    • Prepare Fresh Buffers: If contamination is suspected, prepare fresh buffers from high-purity starting materials.

    • Run a "No-Enzyme" Control: Perform the assay without one of the key enzymes. A high signal in this control indicates contamination of other reagents.

Potential Cause 2: Autofluorescence of Test Compounds

  • Explanation: If you are screening a library of compounds, some of them may be intrinsically fluorescent at the wavelengths used in the assay, leading to a false-positive signal.

  • Troubleshooting Steps:

    • Screen Compounds for Autofluorescence: Before running the full assay, measure the fluorescence of your test compounds in the assay buffer alone.

    • Use a Different Fluorophore: If autofluorescence is a significant problem, consider using a detection reagent with a different excitation and emission spectrum.

    • Modify the Assay Protocol: In some cases, a pre-read step before adding the final enzyme can be used to subtract the background fluorescence of the compounds.

Potential Cause 3: Inadequate Plate Washing

  • Explanation: For ELISA-based or other solid-phase assays, insufficient washing between steps can leave behind unbound reagents that contribute to high background.[12][14][15]

  • Troubleshooting Steps:

    • Increase Wash Steps: Add one or two extra wash steps to the protocol.[12]

    • Increase Soaking Time: Allow the wash buffer to sit in the wells for a short period (e.g., 30 seconds) before aspiration.[12]

    • Ensure Complete Aspiration: Make sure all the wash buffer is removed after each wash step.

Scenario 3: Inconsistent Results (Poor Reproducibility)

Lack of consistency between replicate wells or between experiments is a frustrating problem that can undermine the validity of your data.

Potential Cause 1: Pipetting Errors

  • Explanation: Inaccurate or inconsistent pipetting, especially of small volumes, is a major contributor to poor reproducibility.

  • Troubleshooting Steps:

    • Calibrate Pipettes: Ensure all pipettes are properly calibrated and functioning correctly.[16]

    • Use Appropriate Pipette Size: Use the smallest volume pipette appropriate for the volume you are dispensing to maximize accuracy.

    • Practice Good Pipetting Technique: Use consistent speed and pressure when pipetting, and ensure the pipette tip is fully submerged in the liquid without touching the bottom of the container.

Potential Cause 2: Temperature Fluctuations

  • Explanation: As enzymatic reactions are temperature-dependent, variations in temperature across the plate or between experiments can lead to inconsistent results.[6][11] Stacking plates during incubation can cause uneven temperature distribution.[16]

  • Troubleshooting Steps:

    • Pre-warm Reagents and Plates: Allow all reagents and the microplate to equilibrate to the assay temperature before starting.[11]

    • Use a Temperature-Controlled Incubator: If possible, perform incubations in a calibrated, temperature-controlled environment.

    • Avoid Edge Effects: The outer wells of a microplate are more susceptible to temperature fluctuations. To minimize this, avoid using the outermost wells for critical samples or fill them with buffer.

Potential Cause 3: Incomplete Reagent Mixing

  • Explanation: If reagents are not mixed thoroughly in each well, the reaction will not proceed uniformly, leading to variable results.

  • Troubleshooting Steps:

    • Mix After Each Reagent Addition: Gently tap the plate or use a plate shaker to mix the contents of the wells after adding each reagent.

    • Visually Inspect for Homogeneity: Before incubation, visually inspect the wells to ensure the solutions are homogeneous.

    • Use a Multichannel Pipette with Care: When using a multichannel pipette, ensure all tips are dispensing liquid consistently.

III. Experimental Protocols

To aid in your troubleshooting efforts, here are two fundamental protocols.

Protocol 1: Standard this compound Assay Protocol (Enzymatic Cycling)

This protocol is a generalized example and may need optimization for your specific application.

  • Reagent Preparation:

    • Prepare all buffers and reagent solutions according to the manufacturer's instructions or your validated laboratory protocol.

    • Prepare a standard curve of this compound in the appropriate buffer.

  • Sample Preparation:

    • Extract nicotinamide from cells or tissues using an appropriate method, such as acid extraction followed by neutralization.[9]

  • Assay Procedure:

    • Add standards, controls, and samples to the wells of a 96-well plate.

    • Add the enzyme mix containing all necessary enzymes for the conversion of nicotinamide to NAD+ and the cycling reaction.

    • Incubate the plate at the recommended temperature for the specified time. Protect from light if using a fluorescent probe.

    • Add the detection reagent.

    • Incubate for the final development step.

  • Data Acquisition:

    • Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Generate a standard curve and determine the concentration of nicotinamide in your samples.

Protocol 2: Reagent Stability and Quality Control Checks
  • This compound Stock Solution:

    • Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO or ethanol) and store at -20°C or below.[10]

    • Aqueous solutions should be prepared fresh for each experiment.[10]

  • Enzyme Aliquots:

    • Upon receipt, aliquot enzymes into single-use volumes to avoid repeated freeze-thaw cycles.[4]

    • Store at the recommended temperature, typically -20°C or -80°C.

  • Buffer Preparation:

    • Prepare buffers fresh using high-purity water.

    • Filter sterilize buffers to prevent microbial growth, which can degrade reagents.

  • Regular QC Checks:

    • Periodically run a standard curve with a fresh set of reagents to ensure the assay is performing consistently over time.

    • Keep a log of assay performance parameters (e.g., slope of the standard curve, background signal) to monitor for any drift.

IV. Visualizations

Diagram 1: General Workflow for a this compound Assay

This compound Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Reagent & Buffer Preparation PlateLoading Load Plate: Standards, Samples, Controls ReagentPrep->PlateLoading SamplePrep Sample Extraction (e.g., from cells/tissues) SamplePrep->PlateLoading EnzymeAddition Add Enzyme Mix PlateLoading->EnzymeAddition Incubation1 Incubate EnzymeAddition->Incubation1 Detection Add Detection Reagent Incubation1->Detection Incubation2 Incubate (Development) Detection->Incubation2 ReadPlate Read Plate (Absorbance/Fluorescence) Incubation2->ReadPlate DataProcessing Process Data: Subtract Blank, Plot Standard Curve ReadPlate->DataProcessing Quantification Quantify Sample Concentrations DataProcessing->Quantification

Caption: A generalized workflow for performing a this compound assay.

Diagram 2: Troubleshooting Logic for High Background Noise

Troubleshooting High Background Noise Start High Background Noise Observed CheckContamination Are reagents or buffers contaminated? Start->CheckContamination CheckAutofluorescence Are test compounds autofluorescent? CheckContamination->CheckAutofluorescence No Sol_FreshReagents Prepare fresh reagents and buffers with high-purity water. CheckContamination->Sol_FreshReagents Yes CheckWashing Is plate washing adequate? CheckAutofluorescence->CheckWashing No Sol_Autofluorescence Screen compounds for autofluorescence. Consider alternative detection methods. CheckAutofluorescence->Sol_Autofluorescence Yes Sol_Washing Increase wash steps and/or soaking time. CheckWashing->Sol_Washing No End Background Reduced CheckWashing->End Yes Sol_FreshReagents->End Sol_Autofluorescence->End Sol_Washing->End

Caption: A decision tree for troubleshooting high background noise in assays.

V. References

  • Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research. (2024). Frontiers in Molecular Biosciences. --INVALID-LINK--

  • Kanamori, K. S., de Oliveira, G. C., Auxiliadora-Martins, M., Schoon, R. A., Reid, J. M., & Chini, E. N. (2018). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. Bio-protocol, 8(14), e2937. --INVALID-LINK--

  • Ozaki, M., Shimotsuma, M., & Hirose, T. (2022). Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. MethodsX, 9, 101837. --INVALID-LINK--

  • Tanaka, M., et al. (2023). Stabilization and quantitative measurement of nicotinamide adenine dinucleotide in human whole blood using dried blood spot sampling. Analytical and Bioanalytical Chemistry, 415(3), 475-483. --INVALID-LINK--

  • Kanamori, K. S., de Oliveira, G. C., Auxiliadora-Martins, M., Schoon, R. A., Reid, J. M., & Chini, E. N. (2018). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-Mass Spectrometry. Bio-protocol, 8(14). --INVALID-LINK--

  • Yoshino, J., Baur, J. A., & Imai, S. I. (2018). NAD+ Intermediates: The Biology and Therapeutic Potential of NMN and NR. Cell metabolism, 27(3), 513–528. --INVALID-LINK--

  • Birk, B., et al. (2022). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Catalysts, 12(11), 1419. --INVALID-LINK--

  • Surjana, D., Halliday, G. M., & Damian, D. L. (2010). Nicotinamide and poly(ADP-ribose) polymerase in the management of skin cancer. Photochemical & Photobiological Sciences, 9(4), 577-583. --INVALID-LINK--

  • Assay Guidance Manual. (2012). Eli Lilly & Company and the National Center for Advancing Translational Sciences. --INVALID-LINK--

  • Nicotinamide Product Information. (2022). Cayman Chemical. --INVALID-LINK--

  • Elisa troubleshooting tips – High background. (n.d.). ARP American Research Products, Inc. --INVALID-LINK--

  • Causes Of High Background In ELISA Tests and How to Solve Them. (2024). Caltag Medsystems. --INVALID-LINK--

  • What Causes High Background in ELISA Tests? (n.d.). Surmodics IVD. --INVALID-LINK--

  • Chemical determination of nicotinic acid and nicotinamide. (n.d.). SciSpace. --INVALID-LINK--

  • Nicotinic Acid / Official Monographs for Part I. (n.d.). Japanese Pharmacopoeia. --INVALID-LINK--

  • Zhou, Y., et al. (2022). Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. Nutrients, 14(1), 113. --INVALID-LINK--

  • How to deal with high background in ELISA. (n.d.). Abcam. --INVALID-LINK--

  • Troubleshooting Immunoassays. (n.d.). Ansh Labs. --INVALID-LINK--

  • ELISA Troubleshooting Guide. (n.d.). Thermo Fisher Scientific. --INVALID-LINK--

  • EFSA Panel on Nutrition, Novel Foods and Food Allergens (NDA), et al. (2020). Safety of nicotinamide riboside chloride as a novel food pursuant to Regulation (EU) 2015/2283 and bioavailability of nicotinamide from this source, in the context of Directive 2002/46/EC. EFSA Journal, 18(6), e06121. --INVALID-LINK--

  • Safety and dosage optimization of nicotinamide riboside in clinical trials. (n.d.). Consensus. --INVALID-LINK--

  • Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. (2021). RSC Publishing. --INVALID-LINK--

  • Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. (2021). Nutrients, 14(1), 113. --INVALID-LINK--

References

Adjusting pH for optimal Nicotinamidine hydrochloride activity in assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nicotinamidine Hydrochloride Assays

A Senior Application Scientist's Guide to pH Optimization and Troubleshooting

Welcome to the technical support center for assays involving this compound. As researchers and drug development professionals, you understand that precision is paramount. One of the most critical, yet sometimes overlooked, parameters governing the success of your experiments is the hydrogen ion concentration (pH) of your assay buffer. This guide provides in-depth, experience-driven advice to help you navigate the complexities of pH adjustment for optimal this compound activity, presented in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is controlling pH so critical when working with this compound?

The pH of your assay environment is a master variable that profoundly influences multiple components of your experiment. Its importance stems from two core principles:

  • Impact on the Target Enzyme/Protein: Most biological assays involving this compound are designed to measure its effect on a target protein, typically an enzyme. Enzymes are proteins whose three-dimensional structure, and therefore function, is maintained by a delicate network of ionic bonds and other electrostatic interactions.[1][2] Changes in pH alter the ionization state of acidic and basic amino acid residues in the protein.[1] This can disrupt the precise architecture of the active site, reducing the enzyme's ability to bind its substrate or perform its catalytic function. Every enzyme has an optimal pH range where it exhibits maximum activity; straying from this range can lead to reduced activity or even irreversible denaturation.[2][3][4]

  • Impact on this compound Itself: The structure of this compound includes functional groups that can be protonated or deprotonated depending on the ambient pH. This is crucial because the charge state of a molecule dictates its ability to interact with its binding partner. For this compound to effectively bind to its target's active site, it must possess the correct charge distribution to form key ionic bonds or hydrogen bonds. A suboptimal pH can lead to an ionization state that is not conducive to this binding, thereby reducing the compound's apparent activity.

The diagram below illustrates this fundamental relationship.

Figure 1. pH-Dependent Interactions cluster_low_ph Low pH (Acidic) cluster_optimal_ph Optimal pH cluster_high_ph High pH (Alkaline) Low_Enzyme Enzyme (Protonated, Suboptimal Shape) Low_Drug Drug (Protonated) Low_Enzyme->Low_Drug Weak or No Binding Optimal_Enzyme Enzyme (Correct Ionization & Shape) Optimal_Drug Drug (Correct Ionization) Optimal_Enzyme->Optimal_Drug Strong Binding & Activity High_Enzyme Enzyme (Deprotonated, Suboptimal Shape) High_Drug Drug (Deprotonated) High_Enzyme->High_Drug Weak or No Binding

Caption: pH affects the ionization state of both the drug and its target.

Troubleshooting Guide: pH-Related Assay Failures

Encountering unexpected results is a common part of research. Before questioning reagent quality or experimental design, always consider pH as a potential culprit.

Q2: My assay shows very low (or no) activity. How can I determine if pH is the problem?

Low signal-to-noise is a classic symptom of suboptimal pH. Follow this logical workflow to diagnose the issue.

Figure 2. Troubleshooting Workflow for Low Assay Activity Start Start: Low/No Assay Activity Check_pH 1. Verify Buffer pH Is the pH of the final assay buffer correct? Start->Check_pH pH_Incorrect pH is Incorrect Check_pH->pH_Incorrect No pH_Correct pH is Correct Check_pH->pH_Correct Yes Remake_Buffer Remake buffer stock. Calibrate pH meter. Re-measure. pH_Incorrect->Remake_Buffer Check_Literature 2. Check Literature Is the chosen pH optimal for the target enzyme? pH_Correct->Check_Literature Lit_Mismatch Literature suggests a different pH Check_Literature->Lit_Mismatch No Lit_Match pH matches literature Check_Literature->Lit_Match Yes Run_Optimization 3. Perform pH Optimization Assay (See Protocol Below) Lit_Mismatch->Run_Optimization Lit_Match->Run_Optimization Other_Factors Problem is likely not related to pH. Investigate other variables: - Reagent concentration - Incubation time/temp - Instrument settings Run_Optimization->Other_Factors If problem persists

Caption: A logical workflow for diagnosing pH-related assay issues.

Step-by-Step Actions:

  • Verify Your Buffer: Do not assume the pH is correct. Use a recently calibrated pH meter to measure the pH of your final assay buffer at the temperature you will be running the experiment. The pKa of many buffers is temperature-dependent.[5]

  • Consult the Literature: Confirm the known optimal pH for your specific enzyme target. If your chosen pH deviates significantly, it's a strong indicator that an adjustment is needed.

  • Perform a pH Optimization Assay: If the issue persists, the most definitive step is to empirically determine the optimal pH. This involves running your assay across a range of pH values to identify where the maximum activity occurs. See the detailed protocol below.

Q3: How do I select the most appropriate buffer for my desired pH?

Choosing a buffer is not just about hitting a target pH; it's about maintaining it. The wrong buffer can lead to pH drift during the experiment, invalidating your results.

Key Considerations for Buffer Selection:

  • pKa vs. pH: A buffer is most effective at resisting pH changes when the target pH is within ±1 unit of its pKa.[5] For example, a phosphate buffer (with a pKa2 of ~7.2) is an excellent choice for assays in the physiological pH range of 6.2 to 8.2.[6]

  • Buffer Compatibility: Ensure the buffer components do not interfere with your assay. For instance, phosphate can sometimes inhibit certain kinases by chelating metal ions. Always check for known incompatibilities with your enzyme or detection method.[6]

  • Ionic Strength: The concentration of the buffer can affect enzyme conformation and activity.[7] It's crucial to maintain a consistent ionic strength across different conditions, especially during pH optimization experiments.

Table 1: Common Biological Buffers and Their Properties

Buffer NamepKa at 25°CUseful pH RangeNotes
Acetate4.763.8 - 5.8Good for acidic conditions; can be volatile.[6]
MES6.155.5 - 6.7A "Good's" buffer; minimal metal ion binding.[8]
Phosphate (PBS)7.20 (pKa2)6.2 - 8.2Widely used, physiologically relevant, but can inhibit some enzymes.[6]
HEPES7.556.8 - 8.2Common in cell culture; less sensitive to temperature changes.[6][7]
Tris8.067.5 - 9.0Very common, but its pKa is highly sensitive to temperature.[5]
Borate9.248.5 - 10.0Useful for alkaline conditions.

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Phosphate Buffer (pH 7.4)

This protocol provides a reliable method for preparing a standard physiological buffer.

Materials:

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • High-purity water

  • Calibrated pH meter

Procedure:

  • Prepare Stock Solutions:

    • Stock A (0.1 M NaH₂PO₄): Dissolve the appropriate amount of sodium phosphate monobasic in high-purity water to create a 0.1 M solution.

    • Stock B (0.1 M Na₂HPO₄): Dissolve the appropriate amount of sodium phosphate dibasic in high-purity water to create a 0.1 M solution.

  • Mix the Stocks: In a beaker with a stir bar, combine approximately 19 mL of Stock A and 81 mL of Stock B. This ratio will yield a pH close to 7.4.

  • Adjust the pH: Place the beaker on a stir plate and immerse the calibrated pH electrode in the solution.

  • Titrate to Final pH:

    • If the pH is > 7.4, add Stock A dropwise until the pH reaches 7.40.

    • If the pH is < 7.4, add Stock B dropwise until the pH reaches 7.40.

  • Finalize and Store: Transfer the buffer to a sterile, labeled container. Store at 4°C. For long-term storage, consider sterile filtering.

Protocol 2: Performing a pH Optimization Assay

This experiment will identify the pH at which your assay system (enzyme + this compound) performs optimally.

Procedure:

  • Select a Buffer System: Choose a buffer or a combination of buffers that can cover a broad pH range (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-8.0, and Borate for pH 8.5-9.5). It is critical to use different buffer systems for different pH ranges rather than forcing a single buffer outside its effective range.[5]

  • Prepare Buffers: Prepare a series of identical assay buffers, each adjusted to a different pH value (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, 8.5). Ensure all other components (salt concentration, cofactors, etc.) remain constant.

  • Set Up the Assay: For each pH point, set up your standard assay reactions in triplicate:

    • Negative Control (no enzyme)

    • Positive Control (enzyme + substrate, no this compound)

    • Experimental wells (enzyme + substrate + this compound)

  • Execute and Read: Run the assay according to your established protocol (incubation time, temperature). Measure the output (e.g., absorbance, fluorescence).

  • Analyze Data:

    • Subtract the negative control values from all other readings.

    • Calculate the percent activity for the experimental wells relative to the positive control at each pH.

    • Plot the enzyme activity (or compound inhibition) as a function of pH. The peak of this curve represents your optimal assay pH.

By methodically addressing pH, you can eliminate a significant source of experimental variability, leading to more robust, reproducible, and trustworthy data in your research with this compound.

References

Validation & Comparative

A Researcher's Guide to Nicotinamidase Inhibitors: A Comparative Analysis Featuring Nicotinamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of NAD+ metabolism, nicotinamidases (EC 3.5.1.19) represent a compelling therapeutic target. These enzymes, absent in humans but crucial for the NAD+ salvage pathway in various pathogens and implicated in the regulation of lifespan in several organisms, offer a promising avenue for antimicrobial development and gerontology research.[1][2] This guide provides an in-depth comparative analysis of known nicotinamidase inhibitors, with a special focus on the structural and potential functional characteristics of Nicotinamidine hydrochloride. While direct inhibitory data for this compound is not prevalent in the current body of scientific literature, its close structural analogy to the native substrate, nicotinamide, warrants a thorough examination of its potential as a competitive inhibitor.

This document moves beyond a simple cataloging of compounds. It is designed to provide a foundational understanding of the causality behind experimental choices in inhibitor evaluation and to equip researchers with the practical knowledge to design and execute their own screening and characterization assays.

The Central Role of Nicotinamidase in NAD+ Metabolism

Nicotinamidase catalyzes the hydrolysis of nicotinamide to nicotinic acid and ammonia, a critical step in the NAD+ salvage pathway in many organisms.[1][2] This pathway allows for the recycling of nicotinamide, a byproduct of NAD+-consuming enzymes like sirtuins and PARPs, back into the NAD+ pool. The absence of a homologous enzyme in humans makes pathogen-specific nicotinamidases an attractive target for antimicrobial drug discovery.

cluster_0 NAD+ Salvage Pathway (in organisms with nicotinamidase) NAD NAD+ Sirtuins_PARPs Sirtuins, PARPs, etc. NAD->Sirtuins_PARPs Consumed by NAM Nicotinamide Nicotinamidase Nicotinamidase (PNC) NAM->Nicotinamidase Substrate NA Nicotinic Acid Further_Enzymes Further Enzymatic Steps NA->Further_Enzymes Sirtuins_PARPs->NAM Produces Nicotinamidase->NA Hydrolyzes to Further_Enzymes->NAD Recycled to

Caption: Simplified diagram of the NAD+ salvage pathway involving nicotinamidase.

Profile: this compound

This compound, also known as 3-amidinopyridine hydrochloride, is the hydrochloride salt of nicotinamidine.[3] Its chemical structure is characterized by a pyridine ring with a carboximidamide (amidine) group at the 3-position.

Chemical Structure:

  • Molecular Formula: C₆H₈ClN₃[3]

  • IUPAC Name: pyridine-3-carboximidamide;hydrochloride[3]

  • CAS Number: 7356-60-7[3]

The key structural feature of nicotinamidine is the replacement of the carbonyl oxygen of nicotinamide with a nitrogen atom, forming an amidine group. This modification retains the overall shape and electronic distribution of the pyridine ring, which is crucial for recognition by the enzyme's active site. However, the alteration of the amide group to an amidine group is significant. While no direct experimental data on the inhibition of nicotinamidase by this compound is readily available in the peer-reviewed literature, its structural similarity to the substrate, nicotinamide, strongly suggests a potential role as a competitive inhibitor . Competitive inhibitors typically resemble the substrate and bind to the active site of the enzyme, preventing the actual substrate from binding.

Comparative Analysis of Known Nicotinamidase Inhibitors

To understand the potential of this compound, it is essential to compare it with well-characterized nicotinamidase inhibitors. This section details the properties of several key inhibitors, providing a benchmark for future studies on nicotinamidine and its derivatives.

Nicotinaldehyde

Nicotinaldehyde stands out as a potent, reversible, and competitive inhibitor of nicotinamidases from various species.[2] Its mechanism of inhibition is thought to involve the formation of a transient covalent bond with the catalytic cysteine residue in the enzyme's active site.

Pyrazinamide and Pyrazinecarbonitrile

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by the nicotinamidase of Mycobacterium tuberculosis.[4] While not a direct inhibitor in its prodrug form, its reliance on nicotinamidase for activation highlights the enzyme's critical role. In contrast, pyrazinecarbonitrile has been identified as an irreversible inactivator of the M. tuberculosis nicotinamidase.[4]

Other Nicotinamide Analogs

A variety of other nicotinamide analogs have been investigated as potential nicotinamidase inhibitors. These studies provide valuable structure-activity relationship (SAR) insights that can inform the design of novel inhibitors.

InhibitorOrganism/EnzymeInhibition Constant (Ki)Type of InhibitionReference
NicotinaldehydeS. cerevisiae1.4 µMCompetitive[2]
NicotinaldehydeS. pneumoniae11 nMCompetitive[2]
3-Pyridine carboxaldehydeM. tuberculosis290 nMCompetitive[4]
PyrazinecarbonitrileM. tuberculosisk_inact_/K_I_ = 975 M⁻¹s⁻¹Irreversible[4]
3-PyridinecarbonitrileM. tuberculosis~100 µMCompetitive[4]
Nicotinic AcidS. cerevisiae120 µMCompetitive
Pyrazinoic AcidS. cerevisiae6.7 mMCompetitive
3-AcetylpyridineS. cerevisiae316 µMCompetitive
BenzaldehydeS. cerevisiae20.6 mMCompetitive

Experimental Protocols for Assessing Nicotinamidase Inhibition

The evaluation of potential nicotinamidase inhibitors like this compound requires robust and reliable experimental protocols. Two primary methods are widely used in the field: a coupled enzymatic assay and an HPLC-based assay. The choice of method often depends on the required throughput, sensitivity, and the specific experimental question being addressed.

Coupled Enzymatic Assay for Nicotinamidase Activity

This continuous spectrophotometric assay is ideal for high-throughput screening and detailed kinetic analysis. It couples the production of ammonia from the nicotinamidase reaction to the consumption of NADH by glutamate dehydrogenase (GDH).[1][4]

cluster_0 Coupled Enzymatic Assay Workflow NAM Nicotinamide Nicotinamidase Nicotinamidase NAM->Nicotinamidase NA Nicotinic Acid Ammonia Ammonia GDH Glutamate Dehydrogenase (GDH) Ammonia->GDH Alpha_KG α-Ketoglutarate Alpha_KG->GDH NADH NADH (Absorbs at 340 nm) NADH->GDH Glutamate Glutamate NAD_plus NAD+ (No absorbance at 340 nm) Nicotinamidase->NA Nicotinamidase->Ammonia GDH->Glutamate GDH->NAD_plus

References

A Comparative Guide to Nicotinamidine Hydrochloride and Nicotinamide in PARP Inhibition: From Established Data to Structural Hypotheses

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring defects in DNA repair pathways.[1] While several potent PARP inhibitors have successfully transitioned to clinical use, the foundational scaffolds from which these drugs were developed continue to be of significant interest to researchers seeking to understand the nuances of PARP inhibition. This guide provides a detailed comparison of two closely related nicotinamide analogs: nicotinamide, the endogenous PARP inhibitor, and nicotinamidine hydrochloride, a structurally similar compound whose potential in PARP inhibition warrants a thorough, albeit more theoretical, exploration.

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2] Upon detecting a DNA break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, using nicotinamide adenine dinucleotide (NAD+) as a substrate.[3] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.

The therapeutic strategy of PARP inhibition is elegantly simple yet profound: by blocking PARP's catalytic activity, SSBs are not efficiently repaired.[2] During DNA replication, these unrepaired SSBs can be converted into more lethal double-strand breaks (DSBs). In healthy cells, DSBs can be repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes, such as BRCA1 or BRCA2, the repair of these DSBs is compromised, leading to genomic instability and ultimately, cell death. This concept, known as synthetic lethality, forms the cornerstone of PARP inhibitor therapy.

Nicotinamide: The Endogenous PARP Inhibitor

Nicotinamide, a form of vitamin B3, is a well-established, albeit weak, inhibitor of PARP.[4] As a byproduct of the PARP-catalyzed reaction where NAD+ is cleaved, nicotinamide provides a natural feedback inhibition mechanism.[5]

Mechanism of Action and Potency

Nicotinamide competitively inhibits PARP by binding to the nicotinamide-binding pocket of the enzyme's catalytic domain, the same site that NAD+ occupies.[3][5] By occupying this pocket, it prevents the transfer of ADP-ribose units from NAD+ to target proteins, thereby inhibiting PARP's catalytic activity.

However, the inhibitory potency of nicotinamide is modest, with reported IC50 values typically in the millimolar (mM) range.[4][5] This is in stark contrast to clinically approved PARP inhibitors, which exhibit nanomolar (nM) potency.

CompoundTargetIC50 (in vitro)Cell-based PotencyReferences
NicotinamidePARP1/2~0.5 - 2 mMmM range[4][5]
OlaparibPARP1/2~1-5 nMnM range[6]
RucaparibPARP1/2~1-4 nMnM range[6]
TalazoparibPARP1/2~0.5-2 nMsub-nM to nM range[6]

This compound: A Structural Analog with Inferred Potential

This compound, also known as 3-amidinopyridine hydrochloride, is a structural analog of nicotinamide. While there is a conspicuous absence of direct experimental data characterizing its efficacy as a PARP inhibitor in the peer-reviewed literature, a comparative analysis of its structure provides a foundation for hypothesizing its potential interaction with the PARP active site.

Structural Comparison and Hypothetical Interaction with PARP1

The key structural difference between nicotinamide and nicotinamidine lies in the substitution of the amide group (-CONH2) with an amidine group (-C(=NH)NH2). This seemingly subtle change has significant implications for the molecule's electronic properties and its potential to form hydrogen bonds.

G cluster_0 Nicotinamide cluster_1 This compound Nicotinamide Nicotinamide Nicotinamidine Nicotinamidine

Figure 1. Chemical structures of Nicotinamide and this compound.

The interaction of nicotinamide with the PARP1 active site is well-characterized. The amide group forms crucial hydrogen bonds with the backbone of Gly863 and the side chain of Ser904.[7] The pyridine ring engages in a π-π stacking interaction with Tyr907.[7]

For nicotinamidine, the amidine group, being more basic than the amide group, could potentially form stronger hydrogen bonds with the active site residues. The overall geometry of the molecule is very similar to nicotinamide, suggesting it could fit within the nicotinamide-binding pocket. However, the increased basicity and the potential for a positive charge on the amidine group under physiological conditions might also introduce unfavorable electrostatic interactions or alter the molecule's ability to penetrate cell membranes, which could negatively impact its efficacy in cell-based assays.

Without experimental validation, the PARP inhibitory potential of this compound remains speculative. It is plausible that it acts as a PARP inhibitor, but its potency relative to nicotinamide is unknown.

Experimental Workflows for Evaluating PARP Inhibition

To empirically determine and compare the PARP inhibitory activities of compounds like nicotinamide and this compound, a series of well-established biochemical and cell-based assays are employed.

Biochemical Assays for Direct Enzyme Inhibition

These assays directly measure the catalytic activity of purified PARP enzymes in the presence of an inhibitor.

1. ELISA-based Assays:

  • Principle: Histone proteins are coated on a microplate. The PARP enzyme, NAD+, and the test compound are added. The extent of PARylation (the addition of PAR chains to the histones) is detected using an anti-PAR antibody or biotinylated NAD+ followed by streptavidin-HRP.

  • Readout: Colorimetric or chemiluminescent signal.

2. Homogeneous Assays (e.g., AlphaLISA, FRET):

  • Principle: These assays are performed in solution and rely on proximity-based signal generation. For example, in an AlphaLISA assay, a biotinylated histone substrate and a PAR-specific antibody are brought into close proximity upon PARylation, generating a chemiluminescent signal.

  • Readout: Luminescence or fluorescence.

G cluster_workflow Biochemical PARP Inhibition Assay Workflow prep Prepare Reagents: - Purified PARP1 Enzyme - Histone Substrate - NAD+ - Test Compound (Nicotinamidine HCl / Nicotinamide) incubate Incubate: Enzyme + Substrate + NAD+ + Test Compound prep->incubate 1. Reaction Setup detect Detect PARylation: - Anti-PAR Antibody (ELISA) - Proximity-based signal (AlphaLISA) incubate->detect 2. Enzymatic Reaction analyze Data Analysis: Calculate IC50 values detect->analyze 3. Signal Quantification

Figure 2. Generalized workflow for a biochemical PARP inhibition assay.
Cell-Based Assays for Cellular Potency and Mechanism

These assays assess the effect of the inhibitor in a more biologically relevant context.

1. PARP Trapping Assays:

  • Principle: Some PARP inhibitors not only block catalytic activity but also "trap" the PARP enzyme on the DNA, creating a cytotoxic lesion. This can be measured by quantifying the amount of PARP1 bound to chromatin in cells treated with a DNA damaging agent and the inhibitor.

  • Methodology: Cellular fractionation followed by Western blotting for PARP1.

2. Cytotoxicity and Synthetic Lethality Assays:

  • Principle: To evaluate the functional consequence of PARP inhibition, the cytotoxicity of the compound is measured in cancer cell lines, particularly those with and without BRCA mutations. A significantly greater effect in BRCA-mutant cells is indicative of synthetic lethality.

  • Methodology: Cell viability assays (e.g., MTT, CellTiter-Glo) are used to determine the IC50 of the compound in different cell lines.

G cluster_workflow Cell-Based PARP Inhibition Assay Workflow treat Treat Cells: - BRCA-proficient cells - BRCA-deficient cells with Test Compound induce_damage Induce DNA Damage (Optional) treat->induce_damage 1. assess_viability Assess Cell Viability: (e.g., MTT, CellTiter-Glo) induce_damage->assess_viability 2a. assess_trapping Assess PARP Trapping: (Cellular Fractionation & Western Blot) induce_damage->assess_trapping 2b. analyze Data Analysis: - Determine IC50 for cytotoxicity - Quantify trapped PARP1 assess_viability->analyze assess_trapping->analyze

Figure 3. Generalized workflow for cell-based PARP inhibitor evaluation.

Conclusion and Future Directions

The comparison between this compound and nicotinamide in the context of PARP inhibition highlights the critical interplay between established experimental data and theoretical, structure-based predictions. Nicotinamide serves as a well-characterized, albeit weak, benchmark for PARP inhibition, with its mechanism and potency clearly defined. In contrast, this compound represents an intriguing but unvalidated analog.

Based on structural analysis, it is plausible that this compound could act as a PARP inhibitor. However, without empirical data, any claims about its efficacy would be purely speculative. The increased basicity of the amidine group could either enhance binding through stronger hydrogen bonding or hinder it due to unfavorable electrostatic interactions.

For researchers in drug discovery, this comparison underscores the importance of empirical validation. The detailed experimental workflows provided in this guide offer a clear roadmap for the systematic evaluation of novel PARP inhibitor candidates like this compound. Future studies should focus on performing in vitro enzymatic assays to determine its IC50 against PARP1 and PARP2, followed by cell-based assays to assess its cellular potency, PARP trapping ability, and potential for inducing synthetic lethality in BRCA-deficient cancer cells. Such studies would definitively place this compound on the spectrum of PARP inhibitors and elucidate whether this simple structural modification of nicotinamide offers any therapeutic potential.

References

Efficacy of Nicotinamidine hydrochloride compared to known PARP inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the efficacy of Nicotinamidine Hydrochloride against established Poly (ADP-ribose) Polymerase (PARP) inhibitors. This guide provides a detailed analysis of mechanisms of action, comparative efficacy data, and the experimental protocols required for evaluation.

Introduction: The Central Role of PARP in Genomic Stability

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response (DDR) network.[1][2] Their primary function is to detect and signal DNA single-strand breaks (SSBs), a common form of DNA damage.[2][3] Upon detecting a break, PARP1 binds to the damaged site and synthesizes long chains of poly (ADP-ribose) (PAR) onto itself and other nuclear proteins.[1][3][4] This PARylation process acts as a scaffold, recruiting other essential DNA repair proteins to the site of damage to execute the base excision repair (BER) pathway.[3][5]

In cancer therapy, the inhibition of PARP has emerged as a powerful strategy, particularly through a concept known as "synthetic lethality".[2][5] In cancer cells that have pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair is catastrophic.[2][6][7] Unrepaired SSBs escalate into more lethal DNA double-strand breaks (DSBs) during DNA replication.[2][5] Since the HR pathway for repairing these DSBs is already compromised, the cell is overwhelmed by genomic instability, leading to apoptosis.[2][6]

This guide provides a comparative analysis of the efficacy of this compound relative to well-established, clinically approved PARP inhibitors (PARPis), supported by the experimental frameworks used to determine their potency and cellular effects.

Mechanism of Action: Catalytic Inhibition vs. PARP Trapping

Modern PARP inhibitors exert their anticancer effects through two primary mechanisms:

  • Catalytic Inhibition : All PARP inhibitors compete with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic domain.[8][9] This blocks the synthesis of PAR chains, thereby preventing the recruitment of the DNA repair machinery.[4][7]

  • PARP Trapping : A more potent cytotoxic mechanism involves the trapping of the PARP enzyme on the DNA at the site of damage.[1][7] The inhibitor, bound in the NAD+ pocket, induces a conformational change that strengthens the PARP-DNA interaction and prevents its dissociation. This trapped PARP-DNA complex is a significant physical obstacle to DNA replication and transcription, leading to the formation of toxic DSBs.[7][10] The trapping potency varies significantly among different inhibitors and is a key determinant of their overall efficacy and toxicity.[10]

Comparative Efficacy of Known PARP Inhibitors

Several PARP inhibitors have been approved by the FDA and have revolutionized the treatment of cancers with DDR deficiencies.[4] Their efficacy, particularly their trapping potential, varies.

InhibitorKey IndicationsPARP Trapping PotencyRepresentative Efficacy Data (Progression-Free Survival, PFS)
Olaparib Ovarian, Breast, Pancreatic, Prostate Cancer[4][11][12][13]Moderate[10]SOLO2 Trial (Ovarian Cancer): 19.1 months vs. 5.5 months with placebo in BRCA-mutated patients.[14]
Niraparib Ovarian Cancer[14]High[10]NOVA Trial (Ovarian Cancer): 21.0 months vs. 5.5 months with placebo in gBRCAmut patients.[14]
Rucaparib Ovarian, Prostate Cancer[4]Moderate-HighARIEL3 Trial (Ovarian Cancer): 16.6 months vs. 5.4 months with placebo in BRCA-mutated patients.
Talazoparib Breast Cancer[12]Highest[10]EMBRACA Trial (Breast Cancer): 8.6 months vs. 5.6 months with standard chemotherapy.[15]
Veliparib Investigational (Ovarian, Breast, Lung)[16]Lowest[8][16]Often used in combination; as a single agent, shows lower response rates compared to others.[8]

Analysis of this compound and Nicotinamide

A thorough review of scientific literature reveals a significant lack of direct experimental data on This compound as a PARP inhibitor. However, extensive research exists for the structurally related compound nicotinamide (also known as vitamin B3), which is a known endogenous feedback inhibitor of PARP1.[9][17]

Nicotinamide is the byproduct of the PARP-catalyzed reaction that cleaves NAD+.[18] At elevated concentrations, nicotinamide can occupy the NAD+ binding site, thereby weakly inhibiting PARP activity.[9]

  • Mechanism : Primarily weak catalytic inhibition.[9]

  • Efficacy : Studies have shown that nicotinamide inhibits PARP activity in vitro at millimolar (mM) concentrations, starting at approximately 0.5 mM.[19] This is in stark contrast to clinically approved PARP inhibitors, which have half-maximal inhibitory concentrations (IC50) in the low nanomolar (nM) range—a difference of several orders of magnitude.

The comparison clearly indicates that while nicotinamide possesses PARP-inhibiting properties, its potency is exceptionally low compared to targeted, synthetic PARP inhibitors like Olaparib or Talazoparib. This difference underscores the success of rational drug design in developing highly potent and specific therapeutic agents.

Experimental Protocols for Efficacy Evaluation

To objectively compare a novel compound like this compound against known inhibitors, a series of standardized, self-validating experiments must be performed.

Diagram: Experimental Workflow for PARP Inhibitor Evaluation

G cluster_0 In Vitro Assays cluster_1 Data Analysis & Comparison biochem_assay Biochemical PARP Activity Assay (Determine IC50) data_analysis Calculate IC50/GI50 Values biochem_assay->data_analysis cell_culture Select & Culture Cancer Cell Lines (e.g., BRCA-mutant) viability_assay Cell Viability Assay (Determine GI50) cell_culture->viability_assay Treat with Inhibitor dna_damage_assay γH2AX Foci Assay (Measure DSBs) cell_culture->dna_damage_assay Treat with Inhibitor viability_assay->data_analysis comparison Compare Potency vs. Known Inhibitors (e.g., Olaparib) dna_damage_assay->comparison data_analysis->comparison conclusion Determine Relative Efficacy comparison->conclusion

Caption: Workflow for evaluating a potential PARP inhibitor.

Biochemical PARP Activity Assay (Colorimetric)

This assay directly measures the catalytic activity of PARP enzymes and is the primary method for determining a compound's IC50 value.

  • Principle : This protocol utilizes a histone-coated plate to which PARP enzymes and activated DNA are added. The activity of PARP is determined by quantifying the amount of biotinylated PAR incorporated onto the histone proteins, which is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.[20][21]

  • Step-by-Step Protocol :

    • Plate Preparation : Use a 96-well plate pre-coated with histone proteins.

    • Reagent Preparation : Prepare the test compound (e.g., this compound) and a reference inhibitor (e.g., Olaparib) in a series of dilutions.

    • Reaction Setup : To each well, add 200 ng of total protein from cell lysates or purified PARP enzyme, activated DNA, and the biotinylated NAD+ substrate mix.[20]

    • Inhibitor Addition : Add the diluted test compound or reference inhibitor to the respective wells. Include a "no inhibitor" positive control and a "no enzyme" negative control.

    • Incubation : Incubate the plate for 60 minutes at room temperature to allow the PARP reaction to proceed.

    • Washing : Wash the plate 3 times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound reagents.

    • Detection : Add Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes.[22]

    • Substrate Addition : After another wash step, add a colorimetric HRP substrate (e.g., TMB or TACS-Sapphire™).[20]

    • Measurement : Stop the reaction with 0.2 M HCl and measure the absorbance at 450 nm using a microplate reader.[20]

    • Analysis : Plot the absorbance against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

  • Expertise Note : The choice of purified PARP1 vs. PARP2 can reveal inhibitor selectivity. Using cell lysates provides a more physiologically relevant environment but can have higher variability.

Cell Viability Assay (Resazurin Reduction)

This assay assesses the overall effect of the inhibitor on cancer cell proliferation and viability, providing a growth inhibition (GI50) or lethal concentration (LC50) value.

  • Principle : Metabolically active, viable cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The amount of fluorescence is directly proportional to the number of living cells.[23][24] This method is sensitive, cost-effective, and less toxic than tetrazolium-based assays.[24][25]

  • Step-by-Step Protocol :

    • Cell Seeding : Seed cancer cells (e.g., BRCA2-deficient CAPAN-1 or BRCA1-mutant MDA-MB-436) into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[23]

    • Compound Treatment : Treat the cells with a range of concentrations of the test compound and a reference inhibitor for 72-120 hours. Include a vehicle-only control.

    • Reagent Addition : Add Resazurin solution (e.g., Cell Counting Kit-8) to each well to a final concentration of 10%.[25]

    • Incubation : Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measurement : Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a microplate reader.

    • Analysis : Normalize the readings to the vehicle control and plot cell viability against drug concentration to determine the GI50.

  • Trustworthiness Note : It is crucial to run a parallel plate without cells (media + resazurin only) to determine the background signal, ensuring accurate normalization.[25]

DNA Damage (γH2AX) Immunofluorescence Assay

This assay provides a direct mechanistic readout of PARP inhibitor efficacy by quantifying the accumulation of DNA double-strand breaks.

  • Principle : The phosphorylation of histone variant H2AX at serine 139, creating γH2AX, is one of the earliest cellular responses to DSBs.[26][27] These sites form discrete nuclear foci that can be visualized and quantified using immunofluorescence microscopy, serving as a direct biomarker for DSBs.[26][28]

  • Step-by-Step Protocol :

    • Cell Culture : Grow cells on glass coverslips in a 12-well plate and treat with the inhibitors for a defined period (e.g., 24-48 hours).

    • Fixation : Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.[26][29]

    • Permeabilization : Wash the cells with PBS, then permeabilize the cell membranes with 0.3% Triton X-100 in PBS for 30 minutes to allow antibody entry.[26]

    • Blocking : Block non-specific antibody binding by incubating with 5% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes.[26][30]

    • Primary Antibody : Incubate the cells with a primary antibody against γH2AX (e.g., mouse monoclonal anti-γH2AX) diluted 1:200 in blocking solution overnight at 4°C.[26][29]

    • Secondary Antibody : Wash cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 2 hours at room temperature in the dark.[29]

    • Mounting : Wash the cells again, then mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.

    • Imaging & Analysis : Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using automated image analysis software like Fiji or ImageJ.[26] An increase in foci indicates an accumulation of DSBs.

  • Expertise Note : The timing of this assay is critical. Peak γH2AX formation occurs at different times depending on the cell cycle and the specific drug. A time-course experiment is recommended for novel compounds.

Signaling Pathway and Mechanism of Inhibition

Diagram: PARP1 Signaling in DNA Repair and Inhibition

G DNA_SSB DNA Single-Strand Break (SSB) PARP1_active PARP1 (Active) Bound to DNA DNA_SSB->PARP1_active Recruits & Activates PARP1_inactive PARP1 (Inactive) PARP1_inactive->PARP1_active PAR PAR Synthesis (PARylation) PARP1_active->PAR Catalyzes NAD NAD+ NAD->PAR Substrate Repair_Complex Recruitment of Repair Proteins (XRCC1, Ligase III) PAR->Repair_Complex Signals SSB_Repair SSB Repair (Cell Survival) Repair_Complex->SSB_Repair Inhibitor PARP Inhibitor (e.g., Olaparib) Inhibitor->PARP1_active Binds & Inhibits PARP_trapped PARP Trapping (Toxic Lesion) Inhibitor->PARP_trapped Causes Nicotinamide Nicotinamide (Weak Inhibitor) Nicotinamide->PARP1_active Weakly Inhibits Replication_Fork_Collapse Replication Fork Collapse PARP_trapped->Replication_Fork_Collapse DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Apoptosis Apoptosis in BRCA-deficient Cells DSB->Apoptosis

Caption: PARP1 activation at DNA breaks and mechanisms of inhibition.

Conclusion

The comparison between established PARP inhibitors and related nicotinamide-based compounds reveals a vast chasm in efficacy, driven by decades of targeted drug development. While nicotinamide demonstrates weak, feedback-based inhibition of PARP at millimolar concentrations, clinically approved inhibitors like Olaparib and Talazoparib exhibit potent, nanomolar-level activity through both catalytic inhibition and the highly cytotoxic mechanism of PARP trapping.[10][19]

Currently, there is no substantive scientific evidence to support the classification of this compound as a potent PARP inhibitor. Any investigation into its potential efficacy would require rigorous evaluation using the standardized biochemical and cell-based assays detailed in this guide. For researchers in the field, the focus remains on the approved inhibitors and the development of next-generation agents that can overcome resistance and further exploit the principle of synthetic lethality in cancer treatment.

References

A Senior Application Scientist's Guide to the Cross-Validation of Nicotinamidine Hydrochloride's Effects in Different Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting Unexplored Territory

In the landscape of oncological research, the exploration of novel small molecules is a critical frontier. Nicotinamidine hydrochloride, a structural analogue of nicotinamide (a form of vitamin B3), presents such an opportunity.[1] While nicotinamide itself has a complex and sometimes contradictory role in cancer biology—demonstrating pro-apoptotic effects in cell lines like human cervical cancer (HeLa)[2] while showing protective effects in others—there is a conspicuous absence of published data on the specific biological activity of this compound.

This guide is therefore constructed not as a review of existing data, but as an experimental blueprint. As a Senior Application Scientist, my objective is to provide the rigorous, logical framework necessary to take a compound of interest like this compound from initial hypothesis to validated, cross-line efficacy profiling. We will proceed with the core assumption that due to its structural similarity to other nicotinic acid-related compounds known to induce apoptosis in cancer cells,[3][4] this compound warrants investigation as a potential anti-neoplastic agent. This document outlines the causality behind each experimental choice, providing a self-validating workflow for researchers, scientists, and drug development professionals.

Part 1: Foundational Mechanistic Hypothesis

Before embarking on any screen, a testable hypothesis is essential. Nicotinamide is known to influence cellular redox status and can induce mitochondrial-mediated apoptosis.[2] This process, known as the intrinsic apoptotic pathway, is a tightly regulated form of programmed cell death critical for tissue homeostasis and the elimination of damaged cells. Our initial hypothesis is that this compound, if active, will induce cytotoxicity in cancer cells by triggering this intrinsic pathway.

The proposed mechanism involves increased cellular oxidative stress, leading to the disruption of the mitochondrial membrane potential. This triggers the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspase enzymes, ultimately leading to controlled cell death.

Hypothetical Signaling Pathway Compound Nicotinamidine hydrochloride Cell Cancer Cell Compound->Cell Treatment ROS Increased ROS (Oxidative Stress) Cell->ROS Bax Bax Activation ROS->Bax Bcl2 Bcl-2 Inhibition ROS->Bcl2 Mito Mitochondrial Perturbation CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bax->Mito Bcl2->Mito Inhibits MTT Assay Workflow Start 1. Seed Cells in 96-well plate Incubate1 2. Incubate 24h (Allow attachment) Start->Incubate1 Treat 3. Treat with Nicotinamidine HCl (Dose-response) Incubate1->Treat Incubate2 4. Incubate (24h, 48h, 72h) Treat->Incubate2 AddMTT 5. Add MTT Reagent (0.5 mg/mL) Incubate2->AddMTT Incubate3 6. Incubate 3-4h (Formazan formation) AddMTT->Incubate3 Solubilize 7. Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate IC50 Read->Analyze AnnexinV Assay Workflow cluster_0 Cell Preparation cluster_1 Staining & Analysis cluster_2 Data Interpretation Treat 1. Treat cells with IC50 concentration of Nicotinamidine HCl Harvest 2. Harvest cells (including supernatant) Treat->Harvest Wash 3. Wash with cold PBS Harvest->Wash Resuspend 4. Resuspend in 1X Binding Buffer Wash->Resuspend Stain 5. Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate 6. Incubate 15 min in the dark Stain->Incubate Analyze 7. Analyze by Flow Cytometry Incubate->Analyze Q3 Q3: Live (Annexin V-/PI-) Analyze->Q3 Q1 Q1: Necrotic (Annexin V+/PI+) Q2 Q2: Late Apoptotic (Annexin V+/PI+) Q4 Q4: Early Apoptotic (Annexin V+/PI-)

References

Validating the Inhibitory Prowess of Nicotinamidine Hydrochloride: A Comparative Guide to Nitric Oxide Synthase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the intricate landscape of enzyme inhibition, rigorous validation of an inhibitor's potency is paramount. This guide provides an in-depth, technically-focused comparison for validating the inhibitory constant (Ki) of Nicotinamidine hydrochloride against its target, nitric oxide synthase (NOS). Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system for robust and reliable data.

This compound, a derivative of nicotinamide (a form of vitamin B3), has been identified as an inhibitor of inducible nitric oxide synthase (iNOS)[1]. Understanding its precise inhibitory characteristics is crucial for its potential therapeutic applications in inflammatory and other pathological conditions where iNOS is overexpressed.

The Target: Nitric Oxide Synthase (NOS)

Nitric oxide synthases are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological and pathophysiological processes. There are three main isoforms of NOS:

  • Neuronal NOS (nNOS or NOS1): Primarily found in nervous tissue, it plays a role in neurotransmission.

  • Endothelial NOS (eNOS or NOS3): Predominantly expressed in the endothelium, it is crucial for regulating vascular tone and blood pressure.

  • Inducible NOS (iNOS or NOS2): Its expression is induced by cytokines and other inflammatory stimuli in various cell types, including macrophages. Overproduction of NO by iNOS is implicated in the pathology of inflammatory diseases.

The fundamental reaction catalyzed by all NOS isoforms is the five-electron oxidation of a guanidino nitrogen of L-arginine to produce L-citrulline and nitric oxide.

Mechanism of Inhibition: Understanding Nicotinamidine's Action

Published research indicates that nicotinamide inhibits iNOS activity in a manner that is noncompetitive with respect to the substrate L-arginine, with a reported Ki of 13.37 ± 4.40 mM [1]. A noncompetitive inhibitor binds to a site on the enzyme distinct from the active site, affecting the enzyme's catalytic efficiency rather than its ability to bind the substrate. This is a critical distinction from competitive inhibitors that vie with the substrate for the same binding site.

Below is a conceptual diagram illustrating the different modes of reversible inhibition to contextualize the action of this compound.

G cluster_0 Competitive Inhibition cluster_1 Noncompetitive Inhibition (e.g., this compound) Enzyme Enzyme ES Complex ES Complex Enzyme->ES Complex Binds Substrate EI Complex_C EI Complex_C Enzyme->EI Complex_C Substrate Substrate Inhibitor_C Inhibitor_C Inhibitor_C->Enzyme Binds Active Site Inhibitor_C->EI Complex_C Enzyme_NC Enzyme ES Complex_NC ES Complex_NC Enzyme_NC->ES Complex_NC Binds Substrate Substrate_NC Substrate Inhibitor_NC Inhibitor Inhibitor_NC->Enzyme_NC Binds Allosteric Site Inhibitor_NC->ES Complex_NC Binds Allosteric Site ESI Complex_NC ESI Complex_NC ES Complex_NC->ESI Complex_NC

Caption: Modes of Reversible Enzyme Inhibition.

Comparative Analysis of NOS Inhibitors

To contextualize the inhibitory potential of this compound, it is essential to compare its Ki value with those of other well-characterized NOS inhibitors. The following table summarizes the inhibitory constants (Ki) or 50% inhibitory concentrations (IC50) of several common NOS inhibitors against the different isoforms. It is important to note that Ki is a more fundamental measure of inhibitor potency than IC50, as the latter is dependent on substrate concentration. The Cheng-Prusoff equation can be used to convert IC50 to Ki for competitive inhibitors: Ki = IC50 / (1 + [S]/Km).

InhibitorTarget NOS IsoformKi or IC50Reference(s)
This compound iNOSKi: 13.37 ± 4.40 mM[1]
L-NIL (N6-(1-Iminoethyl)-L-lysine)iNOSIC50: 3.3 µM[2]
nNOSIC50: 92 µM[3]
eNOS-
L-NIO (N5-(1-Iminoethyl)-L-ornithine)nNOSKi: 1.7 µM[4][5]
eNOSKi: 3.9 µM[4][5]
iNOSKi: 3.9 µM[4][5]
L-NMMA (NG-Monomethyl-L-arginine)nNOS (rat)Ki: ~0.18 µM[6]
iNOS (rat)Ki: ~6 µM[6]
eNOSIC50: 3.5 µM[7]
7-Nitroindazole nNOSSelective inhibitor[8][9]
eNOSInhibits at high concentrations[8]
iNOS-

Experimental Protocol for Ki Determination of a NOS Inhibitor

The following detailed protocol outlines the determination of the inhibitory constant (Ki) for a compound against a nitric oxide synthase isoform using the oxyhemoglobin-based spectrophotometric assay. This method continuously monitors the conversion of oxyhemoglobin to methemoglobin by nitric oxide, providing real-time kinetic data.

Principle of the Assay

Nitric oxide produced by NOS rapidly oxidizes oxyhemoglobin (oxyHb) to methemoglobin (metHb). This conversion results in a characteristic change in the visible light absorbance spectrum, which can be monitored spectrophotometrically. The rate of this change is directly proportional to the rate of NO production and thus, the NOS activity.

Materials and Reagents
  • Purified NOS isoform (e.g., recombinant human iNOS)

  • L-arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

  • Calmodulin (for nNOS and eNOS activation)

  • FAD and FMN (cofactors)

  • Oxyhemoglobin (prepared fresh from hemoglobin)

  • This compound (or other inhibitor)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol)

  • Spectrophotometer capable of kinetic measurements at dual wavelengths (e.g., 401 nm and 421 nm)

  • 96-well microplate (for high-throughput screening) or cuvettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the Ki of a NOS inhibitor.

G cluster_0 Pre-Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis prep_inhibitor Prepare serial dilutions of This compound add_reagents Add reaction mix, oxyhemoglobin, and inhibitor to wells/cuvettes prep_inhibitor->add_reagents prep_reagents Prepare reaction mix containing L-arginine, NADPH, BH4, and cofactors prep_reagents->add_reagents prep_enzyme Dilute purified NOS to working concentration initiate_reaction Initiate reaction by adding diluted NOS enzyme prep_enzyme->initiate_reaction prep_oxyhb Prepare fresh oxyhemoglobin prep_oxyhb->add_reagents add_reagents->initiate_reaction measure_absorbance Immediately begin kinetic measurement of absorbance change (e.g., 401 nm) initiate_reaction->measure_absorbance calc_rate Calculate initial reaction rates (V) from the linear phase of the absorbance curves measure_absorbance->calc_rate plot_data Plot 1/V vs. 1/[S] (Lineweaver-Burk) or V vs. [I] (Dixon) calc_rate->plot_data determine_ki Determine Ki from the intercepts of the plots plot_data->determine_ki

Caption: Workflow for Ki Determination of a NOS Inhibitor.

Step-by-Step Methodology

1. Preparation of Reagents:

  • Assay Buffer: Prepare a 50 mM HEPES buffer (pH 7.4) containing 1 mM DTT and 10% glycerol. Keep on ice.

  • Oxyhemoglobin Solution: Prepare a fresh solution of oxyhemoglobin. This can be done by reducing a stock solution of methemoglobin with sodium dithionite and then removing the excess dithionite by gel filtration. The final concentration should be determined spectrophotometrically.

  • Substrate and Cofactor Stock Solutions: Prepare concentrated stock solutions of L-arginine, NADPH, BH4, FAD, FMN, and Calmodulin (if using nNOS or eNOS) in the assay buffer.

  • Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations to be tested.

2. Determination of Michaelis-Menten Constant (Km) for L-arginine:

  • Before determining the Ki, it is crucial to determine the Km of the enzyme for its substrate under the specific assay conditions.

  • Set up a series of reactions with a fixed concentration of NOS and varying concentrations of L-arginine.

  • Initiate the reaction and measure the initial velocities (V₀).

  • Plot V₀ versus the substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

3. Ki Determination Assay:

  • Set up a matrix of reactions in a 96-well plate or individual cuvettes. Each reaction should contain:

    • Assay Buffer

    • A fixed, subsaturating concentration of L-arginine (typically around the Km value).

    • Saturating concentrations of NADPH, BH4, and other cofactors.

    • Oxyhemoglobin.

    • A specific concentration of this compound (from the serial dilutions). Include a control with no inhibitor.

  • Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C) for a few minutes.

  • Initiate the reaction by adding a fixed amount of the purified NOS enzyme to each well/cuvette.

  • Immediately start monitoring the change in absorbance over time. For the oxyhemoglobin assay, this is typically done by measuring the increase in absorbance at 401 nm.

4. Data Analysis:

  • Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the kinetic trace.

  • To determine the mode of inhibition and the Ki value, the data can be analyzed using several graphical methods:

    • Lineweaver-Burk Plot: Plot 1/V versus 1/[S] for different fixed inhibitor concentrations. For noncompetitive inhibition, the lines will intersect on the x-axis, and the Vmax will decrease with increasing inhibitor concentration.

    • Dixon Plot: Plot 1/V versus the inhibitor concentration [I] at different fixed substrate concentrations. For noncompetitive inhibition, the lines will intersect on the x-axis at -Ki.

  • Alternatively, and more accurately, the data can be fitted directly to the appropriate Michaelis-Menten equation for noncompetitive inhibition using non-linear regression analysis software.

Conclusion

This guide provides a comprehensive framework for the validation of the inhibitory constant (Ki) of this compound against nitric oxide synthase. By understanding the underlying principles of enzyme kinetics, employing a robust experimental protocol, and comparing the results with established inhibitors, researchers can generate high-quality, reliable data. The noncompetitive nature of this compound's inhibition of iNOS presents an interesting avenue for further investigation and potential therapeutic development. The methodologies outlined herein are designed to ensure scientific integrity and provide a solid foundation for such endeavors.

References

A Researcher's Guide to Rigorously Assessing the Specificity of Nicotinamidine Hydrochloride as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we are often tasked with characterizing novel small molecules. The journey from a promising hit to a validated chemical probe or drug candidate is paved with rigorous, unbiased assessment. A molecule's value is defined not just by its potency against its intended target, but by its selectivity—its ability to not interact with other proteins in the complex cellular environment. Off-target effects are a primary cause of misleading experimental results and clinical trial failures.[1][2]

This guide provides a comprehensive, multi-phase framework for assessing the specificity of a novel compound, using Nicotinamidine hydrochloride as a case study. Given its structural similarity to nicotinamide, a key substrate in the NAD+ salvage pathway, we will hypothesize that its primary target is Nicotinamidase (PNC) , an enzyme that converts nicotinamide to nicotinic acid, thereby regulating sirtuin activity.[3] This guide will walk through the essential experiments to test this hypothesis and uncover potential off-target liabilities.

Phase 1: Foundational Target Engagement and Potency

Before exploring the vast landscape of the proteome, we must first establish a direct, potent interaction with our hypothesized target. This initial biochemical validation serves as the bedrock for all subsequent specificity studies.

Core Experiment: In Vitro Enzymatic Inhibition Assay

The objective is to determine if this compound directly inhibits purified Nicotinamidase and to quantify its potency (IC50). We will employ a coupled-enzyme assay that continuously monitors the production of ammonia, a product of the nicotinamidase reaction.[3]

  • Reagent Preparation :

    • Assay Buffer : 100 mM Phosphate Buffer, pH 7.3.

    • Coupling Enzyme Mix : In Assay Buffer, prepare a mix containing 1 mM α-ketoglutarate, 250 µM NADPH, and 15 units/mL of bovine glutamate dehydrogenase (GDH).[3]

    • Substrate : Prepare a 10 mM stock solution of nicotinamide in Assay Buffer.

    • Enzyme : Prepare a working stock of purified recombinant human Nicotinamidase (e.g., 100 nM) in Assay Buffer.

    • Inhibitor : Prepare a 10 mM stock of this compound in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. As a positive control, use a known nicotinamidase inhibitor like a nicotinaldehyde derivative.[3]

  • Assay Procedure (96-well plate format) :

    • To each well, add 100 µL of the Coupling Enzyme Mix.

    • Add 1 µL of the serially diluted this compound or control inhibitor (final DMSO concentration should be ≤1%).

    • Add 50 µL of the Nicotinamidase enzyme solution.

    • Incubate for 15 minutes at 25°C to allow for inhibitor binding.

    • Initiate the reaction by adding 50 µL of the nicotinamide substrate solution.

    • Immediately begin monitoring the decrease in NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) or absorbance at 340 nm in a kinetic plate reader for 30 minutes.

  • Data Analysis :

    • Calculate the initial reaction velocity (V) for each inhibitor concentration.

    • Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary

The results from this initial screen provide the first quantitative measure of our inhibitor's potency.

CompoundTargetIC50 (nM)
Nicotinamidine HClNicotinamidase75
Control InhibitorNicotinamidase50

This foundational data confirms that this compound is a potent, direct inhibitor of its hypothesized target, justifying the resource-intensive specificity profiling to follow.

Phase 2: Probing Selectivity Against a High-Liability Target Class

With on-target potency confirmed, the next logical step is to assess selectivity against a large and promiscuous protein family known for off-target interactions: the human kinome.[4] Kinase inhibitors often target the ATP-binding pocket, a structural motif shared by many enzymes. Profiling against this family is a stringent first-pass filter for specificity.

Core Experiment: Broad-Spectrum Kinase Panel

We will submit this compound for screening against a commercial panel of over 400 human kinases at a fixed concentration (e.g., 1 µM). Any kinase showing >50% inhibition will be flagged for a follow-up IC50 determination.

G cluster_0 Phase 1: Potency cluster_1 Phase 2: Kinase Selectivity P1 Determine IC50 on Nicotinamidase P2_1 Screen at 1µM against >400 kinases P1->P2_1 If potent (IC50 < 1µM) P2_2 Identify hits (>50% inhibition) P2_1->P2_2 P2_3 Determine full IC50 curves for hits P2_2->P2_3 P2_4 Calculate Selectivity Score P2_3->P2_4

Caption: Workflow from potency determination to kinase selectivity assessment.

Hypothetical Data Summary

A highly selective compound will inhibit very few kinases. We can quantify this using a Selectivity Score (S-score), calculated as the number of inhibited kinases divided by the total number of kinases tested.[4] A lower S-score indicates higher selectivity.

CompoundOn-Target IC50 (PNC)Kinases with IC50 < 1µMSelectivity Score (S1)
Nicotinamidine HCl75 nM3 (out of 468)0.0064
Competitor X120 nM25 (out of 468)0.0534

The data hypothetically shows that while Competitor X is also a potent inhibitor, this compound is significantly more selective, with activity against only a handful of kinases at a high concentration.

Phase 3: Verifying Target Engagement in a Cellular Environment

Biochemical assays using purified proteins are essential but exist in a vacuum. It is critical to confirm that the inhibitor can enter a cell and engage its target within the crowded, complex native environment.[5] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[6][7][8] It operates on the principle that when a ligand binds to a protein, it thermodynamically stabilizes it, increasing its melting temperature (Tm).[7]

Core Experiment: Cellular Thermal Shift Assay (CETSA)

We will treat intact cells with this compound, heat them across a temperature gradient, lyse them, and then quantify the amount of soluble Nicotinamidase remaining via Western blot. A positive result is a shift in the melting curve to a higher temperature in the presence of the inhibitor.[8]

  • Cell Treatment : Culture cells (e.g., HEK293T) to ~80% confluency. Treat with either 10 µM this compound or DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Challenge : Harvest cells and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by 3 minutes at 25°C.

  • Lysis : Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

  • Separation of Soluble Fraction : Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Detection : Carefully collect the supernatant (soluble protein fraction). Determine protein concentration using a BCA assay. Analyze equal amounts of protein by SDS-PAGE and Western blot using a primary antibody specific for Nicotinamidase.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis S1 Treat intact cells with Inhibitor or DMSO S2 Heat cell suspension across a temperature gradient S1->S2 S3 Lyse cells and centrifuge to pellet aggregated proteins S2->S3 S4 Collect supernatant (soluble fraction) S3->S4 S5 Analyze by Western Blot for Target Protein S4->S5

Caption: Step-by-step workflow for a CETSA experiment.

Hypothetical Data Summary

The CETSA results provide direct evidence of target binding inside a cell.

Compound (10 µM)TargetMelting Temp (Tm) with DMSOMelting Temp (Tm) with CompoundThermal Shift (ΔTm)
Nicotinamidine HClNicotinamidase52°C58°C+6°C
Competitor XNicotinamidase52°C53.5°C+1.5°C

A significant thermal shift of +6°C strongly indicates that this compound effectively engages Nicotinamidase in intact cells. The smaller shift for Competitor X might suggest poorer cell permeability or weaker engagement in the cellular context.

Phase 4: Unbiased Proteome-Wide Specificity Profiling

The ultimate test of specificity is an unbiased, global analysis. Thermal Proteome Profiling (TPP), also known as Proteome-wide CETSA, extends the CETSA principle by using quantitative mass spectrometry to identify every protein whose thermal stability is altered by the compound.[9][10] This method can reveal unexpected off-targets that would be missed by panel-based screens.

Core Experiment: Thermal Proteome Profiling (TPP)

Similar to CETSA, cells are treated and heated. However, instead of a Western blot for a single target, the soluble protein fractions are analyzed by mass spectrometry to generate thermal profiles for thousands of proteins simultaneously.

G A Treat cell population with compound C Heat both populations at multiple temperatures A->C B Treat control population with DMSO B->C D Isolate soluble proteins and digest to peptides C->D E Analyze peptides by LC-MS/MS for protein quantification D->E F Plot thermal curves for thousands of proteins E->F G Identify proteins with significant thermal shifts (ΔTm) F->G

Caption: High-level logic of a TPP experiment for unbiased target discovery.

Hypothetical Data Summary

TPP data is typically visualized as a volcano plot. The most significant hits are those with a large thermal shift and high statistical significance.

Protein HitCellular LocationThermal Shift (ΔTm)p-valueAnnotation
Nicotinamidase (PNC1) Cytosol+5.8°C 1.2e-8On-Target
Carbonyl reductase 1Cytosol+2.1°C3.5e-4Off-Target
ABCG2Membrane-3.5°C8.9e-5Off-Target (Destabilized)

This hypothetical TPP analysis confirms robust engagement with the on-target, Nicotinamidase. Crucially, it also uncovers two potential off-targets: a modest stabilization of Carbonyl reductase 1 and a more pronounced destabilization of the ABCG2 drug transporter. Destabilization events are equally important as they can signify an interaction that disrupts protein function.

Conclusion: A Synthesized View of Specificity

A multi-pronged approach, moving from purified proteins to the entire cellular proteome, is the only way to build a convincing case for an inhibitor's specificity. Our hypothetical investigation of this compound demonstrates this process in action.

While it showed high potency and selectivity in initial biochemical assays, the unbiased TPP screen revealed potential liabilities that must be investigated in downstream functional studies. This rigorous, self-validating workflow prevents the misattribution of biological effects to the on-target and ensures that researchers are using a tool compound with a well-understood interaction profile. This foundational work is indispensable for the development of high-quality chemical probes and effective, safe therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Nicotinamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As professionals in research and drug development, our responsibility extends beyond discovery and innovation to the safe and compliant management of all chemical substances, including intermediates like nicotinamidine hydrochloride. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined herein are designed to be a self-validating system, grounded in established safety protocols and regulatory standards.

Hazard Identification and Core Safety Principles

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is not a benign substance; its hazard profile dictates the stringent handling and disposal protocols required.

Chemical and Physical Properties

  • Molecular Formula: C₆H₈ClN₃[1]

  • Appearance: Typically a white, solid powder.[2]

  • Molecular Weight: 157.60 g/mol .[1][3]

GHS Hazard Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the risks associated with this compound.

Hazard ClassGHS ClassificationHazard StatementCausality for Handling Protocols
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]Mandates the use of chemically resistant gloves and a lab coat to prevent direct skin contact.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2][4][5]Requires sealed safety goggles to protect against accidental splashes or airborne dust.
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][4]Necessitates handling within a certified chemical fume hood to prevent inhalation of dust particles.
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]Prohibits eating, drinking, or smoking in the laboratory and underscores the importance of hand washing after handling.[6]

These hazards are the primary drivers for the disposal procedures that follow. The goal is to create multiple barriers of protection—engineering controls, personal protective equipment, and procedural steps—to mitigate these risks entirely.

Personal Protective Equipment (PPE) and Immediate Safety Protocols

Adherence to proper PPE is the most immediate and critical control measure. There are no circumstances under which this compound should be handled without the following equipment.

Mandatory PPE Ensemble:

  • Eye Protection: ANSI Z87.1-compliant safety goggles are required to provide a full seal around the eyes, protecting them from airborne powder and potential splashes.

  • Hand Protection: Chemically resistant nitrile gloves are mandatory. Gloves must be inspected for integrity before each use and removed promptly and properly if contaminated.[7]

  • Body Protection: A full-length laboratory coat must be worn and kept fully fastened to protect skin and personal clothing from contamination.

  • Respiratory Protection: All handling of powdered this compound that could generate dust must be performed within a certified chemical fume hood to control inhalation exposure.[8]

PPE_Diagram cluster_ppe Mandatory PPE for this compound Handling researcher Researcher ppe_goggles Safety Goggles (Full Seal) ppe_goggles->researcher ppe_gloves Nitrile Gloves ppe_gloves->researcher ppe_coat Lab Coat (Fully Fastened) ppe_coat->researcher ppe_hood Chemical Fume Hood (For Powder Handling) ppe_hood->researcher Engineering Control

Caption: Mandatory PPE and engineering controls for handling this compound.

Waste Characterization, Segregation, and Containment

Proper disposal begins long before the waste is removed from the lab. It starts with correct characterization and containment at the point of generation.

Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be managed from "cradle to grave".[9][10] this compound waste must be classified as hazardous chemical waste. It is strictly prohibited to dispose of this material in the regular trash or down the sewer system.[9]

Protocol for Waste Container Setup and Labeling:

  • Select an Appropriate Container: Choose a container made of a material chemically compatible with this compound (e.g., a high-density polyethylene (HDPE) bottle with a screw-top lid). The container must be in good condition, free of damage, and have a secure, leak-proof closure.[9]

  • Affix a Hazardous Waste Label: Before any waste is added, the container must be labeled. Your institution's Environmental Health & Safety (EH&S) department will provide official labels.

  • Complete the Label: The label must, at a minimum, include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "this compound". Do not use abbreviations.

    • The specific hazard characteristics: "Irritant," "Toxic".

    • The date waste was first added to the container (the "accumulation start date").

  • Segregate the Waste: Store the this compound waste container in a designated "Satellite Accumulation Area" (SAA) within the lab, at or near the point of generation.[11][12] This container must be physically separated from incompatible materials, particularly strong oxidizing agents.[2][9] Use secondary containment (e.g., a chemical-resistant tray) to prevent the spread of contamination in case of a leak.

Step-by-Step Disposal Procedures

The correct procedure depends on the scenario. The following workflows provide clear, actionable steps for the disposal of unused product and the management of spills.

Disposal_Workflow start Nicotinamidine HCl Requires Disposal decision_type What is the nature of the waste? start->decision_type unused Unused or Expired Product decision_type->unused Product spill Accidental Spill decision_type->spill Spill proc_unused Follow Protocol 4.1: Waste Collection unused->proc_unused decision_spill_size Is the spill > 1 gram and/or is dust airborne? spill->decision_spill_size small_spill Small, Contained Spill (< 1 gram) decision_spill_size->small_spill No large_spill Large or Airborne Spill (> 1 gram) decision_spill_size->large_spill Yes proc_small_spill Follow Protocol 4.2: Spill Cleanup small_spill->proc_small_spill proc_large_spill Follow Protocol 4.3: Emergency Response large_spill->proc_large_spill contact_ehs Contact EH&S for Waste Pickup proc_unused->contact_ehs proc_small_spill->contact_ehs

Caption: Decision workflow for the proper management of this compound waste.

Protocol 4.1: Disposal of Unused or Expired this compound
  • Prepare for Transfer: Don all mandatory PPE and perform the transfer within a chemical fume hood.

  • Transfer the Chemical: Carefully transfer the unwanted this compound solid into your pre-labeled hazardous waste container. Use a dedicated spatula or scoop.

  • Avoid Contamination: Ensure no material is spilled outside the container. If the exterior of the waste container becomes contaminated, wipe it down with a damp cloth, and dispose of the cloth as hazardous waste.

  • Secure the Container: Tightly seal the waste container lid.

  • Store Appropriately: Place the sealed container in its designated SAA, inside secondary containment.

  • Arrange for Pickup: Once the container is full or has been in accumulation for the maximum time allowed by your institution (typically 6-12 months), contact your EH&S department to schedule a waste pickup.[9][12]

Protocol 4.2: Management and Cleanup of Small Spills (< 1 gram)
  • Ensure Safety: Alert others in the immediate area. Ensure you are wearing the full mandatory PPE.

  • Contain the Spill: If it is safe to do so, prevent the powder from spreading further. Do not use a dry cloth, as this can aerosolize the particles.

  • Clean the Spill: Gently cover the spill with a cloth or paper towel dampened with water. This minimizes dust generation. Carefully wipe the area, folding the towel inward.

  • Package the Waste: Place the contaminated cleaning materials into the designated hazardous waste container for this compound.

  • Decontaminate the Area: Wipe the spill area again with a damp cloth, followed by a final wipe with a dry cloth. Dispose of all cleaning materials as hazardous waste.

  • Wash Hands: After removing PPE, wash your hands thoroughly with soap and water.[6]

Protocol 4.3: Emergency Response for Large Spills (> 1 gram)
  • Evacuate Immediately: Evacuate the immediate area. Do not attempt to clean up a large spill of hazardous dust.

  • Alert Personnel: Notify your lab supervisor and call your institution's emergency contact number, which is typically the EH&S department or campus safety.

  • Isolate the Area: If possible and safe to do so, close the doors to the affected area to contain the spill.

  • Await Professional Response: Only trained emergency personnel should manage large chemical spills. Provide them with the Safety Data Sheet (SDS) for this compound upon their arrival.

References

A Senior Application Scientist's Guide to Handling Nicotinamidine Hydrochloride: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel compounds is predicated on a foundation of safety. Nicotinamidine hydrochloride, a compound of interest in various research applications, requires meticulous handling to ensure the well-being of laboratory personnel and the integrity of our experiments. This guide moves beyond a simple checklist, providing a procedural and logical framework for its safe use, grounded in established safety principles and hazard assessment.

Hazard Assessment: Understanding the "Why" Behind the Precautions

To effectively protect ourselves, we must first understand the inherent risks of the substance. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our handling protocols.[1]

  • H315 - Causes skin irritation: This indicates that direct contact with the compound can lead to redness, inflammation, or dermatitis. Our primary goal is to create an impermeable barrier between the chemical and the skin.[1][2][3]

  • H319 - Causes serious eye irritation: The mucous membranes of the eyes are particularly sensitive. Exposure to even small amounts of this compound as a dust or in solution can cause significant irritation and potential damage.[1][2][3][4]

  • H335 - May cause respiratory irritation: As a solid, this compound can form fine dust particles during handling (e.g., weighing, transferring). Inhaling these particles can irritate the nose, throat, and lungs.[1][2][3]

  • H302 - Harmful if swallowed: Ingestion of the compound is toxic. This underscores the importance of preventing hand-to-mouth contact and maintaining strict personal hygiene in the laboratory.[1]

These hazards collectively demand a multi-faceted approach to personal protective equipment (PPE), ensuring all potential routes of exposure—dermal, ocular, and respiratory—are addressed.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following table outlines the minimum required PPE for handling this compound.

EquipmentSpecificationRationale for Use (Protection Against)
Hand Protection Nitrile gloves (powder-free)Prevents skin contact and irritation (H315). Nitrile offers good chemical resistance. Powder-free gloves prevent airborne contamination of the powder.[5]
Eye Protection Safety goggles with side shieldsProtects against splashes and airborne dust, preventing serious eye irritation (H319). Goggles provide a better seal than standard safety glasses.[6][7]
Body Protection Full-length laboratory coatProvides a barrier against accidental spills and dust contamination on clothing and skin (H315).[5]
Respiratory Protection N95 Respirator or higherRequired when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation (H335).[6]
Footwear Closed-toe shoesProtects feet from spills and falling objects.[5][8]

Operational Workflow: A Step-by-Step Protocol for Safe Handling

A disciplined workflow is essential for minimizing exposure. The following protocol outlines the critical steps from preparation to cleanup. This entire process should ideally be conducted within a certified chemical fume hood to contain any dust or aerosols.[5]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal A Verify Fume Hood Operation B Assemble All Materials (Spatula, Weigh Paper, Glassware) A->B C Don Required PPE (Gloves, Goggles, Lab Coat) B->C D Carefully Weigh Nicotinamidine HCl (Minimize Dust Creation) C->D E Transfer to Reaction Vessel or Solvent D->E F Decontaminate Workspace & Equipment E->F G Segregate Chemical Waste F->G H Properly Doff PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for handling this compound.

Detailed Steps:
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment (spatula, weigh boats, glassware, etc.) and place them inside the fume hood to minimize traffic in and out of the containment area.

    • Don all required PPE: lab coat, safety goggles, and nitrile gloves.[5] If a fume hood is not available, an N95 respirator is mandatory.[9]

  • Handling the Compound:

    • Carefully open the container of this compound inside the fume hood.

    • Use a clean spatula to transfer the desired amount of powder onto a weigh boat or directly into a tared vessel.

    • Perform all transfers slowly and deliberately to avoid creating airborne dust.

    • Securely close the primary container after use.

  • Post-Handling & Decontamination:

    • Wipe down the spatula and any surfaces within the fume hood where dust may have settled using a damp paper towel.

    • Treat all disposable items that came into contact with the chemical (e.g., weigh boats, contaminated paper towels) as hazardous waste.

  • Doffing PPE and Personal Hygiene:

    • Remove gloves first, peeling them off without touching the outer surface with bare skin.[10]

    • Remove your lab coat and safety goggles.

    • Immediately wash your hands thoroughly with soap and water.[8][11]

Emergency Procedures: Immediate Response to Exposure

Accidents can happen despite the best precautions. Swift and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[8] Seek medical attention if irritation persists.

  • Eye Contact: Flush eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open.[8][12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step in the safe handling workflow.

  • Chemical Waste: Any unused this compound and solutions containing it must be disposed of in a designated hazardous waste container. Do not pour it down the drain.[13]

  • Contaminated PPE: Used gloves, weigh boats, and other disposables that have come into contact with the chemical should be placed in a sealed, labeled hazardous waste bag or container.

  • Empty Containers: The original chemical container, once empty, should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The clean container can then be disposed of according to institutional guidelines.

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring personal safety and maintaining a secure laboratory environment.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。